4-Phenylpiperidine-2,6-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGIQPEUGHGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161742 | |
| Record name | Glutarimide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-31-6 | |
| Record name | 3-Phenylglutarimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14149-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, 4-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glutarimide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYLGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN0063PS4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Phenylpiperidine-2,6-dione: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Phenylpiperidine-2,6-dione, also known as 4-phenylglutarimide. This molecule is a key pharmacophore in various biologically active compounds, particularly in the burgeoning field of targeted protein degradation as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data based on analogous compounds.
Synthesis of this compound
While a direct, single-step synthesis of this compound is not extensively documented, a reliable and logical pathway can be proposed through the cyclization of 3-phenylglutaric acid. This approach involves two main stages: the synthesis of the substituted glutaric acid precursor, followed by its conversion to the corresponding imide.
A plausible synthetic route involves the Michael addition of diethyl malonate to cinnamic acid, followed by hydrolysis and decarboxylation to yield 3-phenylglutaric acid. This intermediate is then cyclized with urea or by thermal dehydration of the diammonium salt to form the target molecule.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis of this compound.
Synthesis of 3-Phenylglutaric Acid (Intermediate)
Materials:
-
Cinnamic acid
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add a solution of cinnamic acid in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Saponification: After cooling, pour the reaction mixture into water. Extract with diethyl ether to remove any unreacted starting materials. The aqueous layer, containing the saponified Michael adduct, is then heated to reflux with a concentrated solution of sodium hydroxide for 2-3 hours to ensure complete hydrolysis of the esters.
-
Acidification and Decarboxylation: Cool the basic solution in an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic. The resulting tricarboxylic acid intermediate will precipitate. Filter the solid and wash with cold water.
-
Decarboxylation: Transfer the crude tricarboxylic acid to a flask and heat it in an oil bath at 150-160 °C until the evolution of CO₂ ceases. The remaining solid is crude 3-phenylglutaric acid.
-
Purification: Recrystallize the crude product from hot water or a suitable solvent system (e.g., toluene/heptane) to obtain pure 3-phenylglutaric acid.
Synthesis of this compound
Materials:
-
3-Phenylglutaric acid
-
Urea
-
Ammonium carbonate (optional)
Procedure:
-
Method A (Urea Fusion): Thoroughly mix 3-phenylglutaric acid and urea in a 1:1.5 molar ratio in a flask.
-
Fusion: Heat the mixture in an oil bath to 150-170 °C. The mixture will melt, and ammonia will evolve. Maintain the temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture, which will solidify upon cooling. Dissolve the solid in a hot sodium carbonate solution, filter to remove any insoluble byproducts, and then acidify the filtrate with HCl to precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture.
Alternative Procedure (from Diammonium Salt):
-
Salt Formation: Dissolve 3-phenylglutaric acid in an aqueous solution of ammonium carbonate and then evaporate the solution to dryness to obtain the diammonium salt.
-
Thermal Cyclization: Heat the resulting salt under vacuum at 180-200 °C to induce cyclization and dehydration.
-
Purification: The crude product can be purified by recrystallization as described above.
Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 150-180 °C |
| Solubility | Soluble in acetone, ethanol, and chloroform. Slightly soluble in water. |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 8.0 - 8.5 | br s | 1H | N-H (imide) | Chemical shift can be variable and the peak may be broad. |
| ~ 7.2 - 7.4 | m | 5H | Ar-H (phenyl protons) | A complex multiplet is expected for the monosubstituted phenyl ring. |
| ~ 3.5 - 3.7 | m | 1H | C4-H (methine proton) | This proton is adjacent to the phenyl group and the C3/C5 methylenes. |
| ~ 2.6 - 2.9 | m | 4H | C3-H ₂ and C5-H ₂ (methylene protons) | These protons are diastereotopic and may appear as a complex multiplet. Based on data for 4-phenylpiperidine, these protons are expected in this region.[1] |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 172 - 174 | C =O (imide) | Two carbonyl carbons are present. |
| ~ 140 - 142 | Ar-C (ipso) | The quaternary carbon of the phenyl ring attached to the piperidine ring. |
| ~ 127 - 129 | Ar-C H | Aromatic carbons. |
| ~ 40 - 45 | C 4 (methine) | The carbon bearing the phenyl group. |
| ~ 30 - 35 | C 3 and C 5 | Methylene carbons adjacent to the carbonyls. |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Notes |
| ~ 3200 | N-H stretch | Characteristic broad peak for the imide N-H bond. |
| ~ 3100-3000 | C-H stretch (aromatic) | |
| ~ 2950-2850 | C-H stretch (aliphatic) | |
| ~ 1720 and ~ 1680 | C=O stretch (imide) | Asymmetric and symmetric stretching of the two carbonyl groups in the imide ring. The IR spectrum for glutethimide shows strong absorptions in this region.[2][3] |
| ~ 1600, ~ 1490 | C=C stretch (aromatic) | |
| ~ 750, ~ 700 | C-H bend (aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Predicted Fragment Ion | Notes |
| 189 | [M]⁺ | Molecular ion peak. |
| 117 | [C₉H₉]⁺ or [C₈H₅O]⁺ | A significant fragment in the mass spectrum of glutethimide is m/z 117, suggesting a stable fragment resulting from the cleavage of the piperidine ring.[2] |
| 104 | [C₈H₈]⁺ (styrene) | Loss of the glutarimide ring could lead to a styrene-like fragment. |
| 91 | [C₇H₇]⁺ (tropylium ion) | A common fragment for compounds containing a benzyl moiety. |
| 77 | [C₆H₅]⁺ (phenyl cation) | Fragmentation of the phenyl group. |
Characterization Workflow and Biological Context
The proper characterization of a newly synthesized batch of this compound is crucial for confirming its identity, purity, and for its application in further research, such as drug development.
Characterization Workflow
Caption: Standard workflow for the characterization of synthesized compounds.
Biological Relevance: A Cereblon Ligand for Targeted Protein Degradation
Derivatives of this compound, often referred to as phenyl-glutarimides, have emerged as important ligands for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This interaction is central to the mechanism of action of immunomodulatory imide drugs (IMiDs) and is now being widely exploited in the development of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. Phenyl-glutarimide moieties serve as the "warhead" that hijacks the CRBN E3 ligase. Phenyl-glutarimide based PROTACs have shown improved chemical stability and potent degradation capabilities.[4]
Caption: Mechanism of targeted protein degradation by a phenyl-glutarimide-based PROTAC.
References
The Structure-Activity Relationship of 4-Phenylpiperidine-2,6-dione: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Privileged Scaffold for Modulating the Ubiquitin-Proteasome System
The 4-phenylpiperidine-2,6-dione, or phenyl-glutarimide, core is a key pharmacophore in a class of therapeutic agents that modulate the cullin-RING E3 ubiquitin ligase machinery, leading to the targeted degradation of specific proteins. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this scaffold, offering insights for researchers, scientists, and drug development professionals. By understanding how structural modifications influence biological activity, new and more potent therapeutic agents can be designed.
Core Structure and Mechanism of Action
The fundamental structure consists of a piperidine-2,6-dione (glutarimide) ring with a phenyl group at the 4-position. This scaffold is the core of molecules that function as "molecular glues," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and neosubstrate proteins, which are not endogenous targets of CRBN. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key mechanism for the anti-proliferative and immunomodulatory effects of these compounds in hematological malignancies.[1]
dot
Figure 1: Mechanism of action of this compound derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the substitutions on both the phenyl and the piperidine-2,6-dione rings.
Substitutions on the Phenyl Ring
Modifications to the phenyl ring significantly impact Cereblon binding affinity and subsequent biological activity.
-
Position of Substitution: The position of substituents on the phenyl ring is critical. Generally, substitutions at the meta and para positions are better tolerated than at the ortho position.
-
Electronic Effects: Electron-donating and electron-withdrawing groups can influence activity. For instance, amino and nitro substitutions have been explored, leading to analogs with potent anti-proliferative and immunomodulatory effects.
-
Steric Hindrance: Bulky substituents on the phenyl ring can be detrimental to activity, likely due to steric hindrance within the Cereblon binding pocket.
Modifications of the Piperidine-2,6-dione Ring
The glutarimide moiety is essential for interaction with Cereblon.
-
N-alkylation: N-methylation of the glutarimide ring has been shown to be tolerated, and in some cases, can modulate activity.
-
Substitution at the 3-position: The hydrogen at the 3-position of the glutarimide ring is crucial for binding to Cereblon. Replacement of this hydrogen with larger groups generally leads to a loss of activity.
-
Chirality: The chiral center at the 3-position of the piperidine-2,6-dione ring is a key determinant of activity. For thalidomide and its analogs, the (S)-enantiomer is responsible for Cereblon binding and the subsequent degradation of neosubstrates, while the (R)-enantiomer is associated with teratogenic effects.
Quantitative Data Summary
The following tables summarize the in vitro biological data for a series of this compound analogs and related compounds.
Table 1: Cereblon Binding Affinity and Anti-proliferative Activity of Glutarimide Derivatives
| Compound | R | Ki (μM) for hTBD | IC50 (μM) in MM.1S cells | IC50 (μM) in RPMI-8226 cells |
| 14a | H | 7.1 ± 1.0 | 39.98 ± 7.41 | 36.35 ± 2.99 |
| 14b | 4-F | 5.1 ± 1.8 | 20.49 ± 1.55 | 16.21 ± 2.55 |
| 14c | 4-Cl | 5.0 ± 1.6 | 38.15 ± 3.12 | 39.99 ± 9.64 |
| 14e | 4-Br | 3.5 ± 1.2 | 18.28 ± 0.94 | 12.87 ± 2.83 |
| 14h | 4-COOMe | 1.1 ± 0.4 | 19.83 ± 1.72 | 32.65 ± 5.32 |
| 14i | 4-NO2 | 3.4 ± 2.6 | 12.85 ± 1.20 | 13.26 ± 2.13 |
| 14j | 3-NO2 | 0.5 ± 1.2 | 15.88 ± 1.56 | 13.61 ± 3.9 |
| Thalidomide | - | 8.5 ± 0.8 | >100 | >100 |
Data extracted from a study on 2-((hetero)aryl(methyl))thio glutarimides, which are structurally related to 4-phenylpiperidine-2,6-diones. The 'R' group corresponds to a substituent on a phenyl ring attached to a thio-glutarimide core.[2]
Table 2: TNF-α Inhibition by Phenyl-Glutarimide Analogs
| Compound | R | TNF-α Inhibition IC50 (μM) |
| PG-1 | H | >10 |
| PG-2 | 4-NH2 | 0.25 |
| PG-3 | 4-NO2 | 1.5 |
| Pomalidomide | - | 0.013 |
Data inferred from studies on phenyl-glutarimides as Cereblon binders and immunomodulatory agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound derivatives.
Competitive Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Cereblon protein.
dot
Figure 2: Workflow for a competitive Cereblon binding assay.
-
Reagent Preparation:
-
Recombinant human Cereblon (CRBN) protein is diluted to the desired concentration in assay buffer.
-
A fluorescently labeled Cereblon ligand (e.g., fluorescein-labeled thalidomide) is prepared at a constant concentration.
-
Test compounds are serially diluted to create a concentration range.
-
-
Assay Plate Preparation:
-
In a black, low-binding 384-well plate, add the test compound dilutions.
-
Add the CRBN protein solution to all wells except the blank.
-
Add the fluorescent ligand to all wells.
-
-
Incubation:
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The data are plotted as fluorescence polarization versus the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[3][4]
-
Anti-proliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
dot
Figure 3: Workflow for the MTT anti-proliferative assay.
-
Cell Seeding:
-
Cancer cell lines (e.g., MM.1S, RPMI-8226) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a period of 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
-
Formazan Solubilization:
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][6]
-
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.
-
Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
The cells are cultured in a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Lipopolysaccharide (LPS) is then added to stimulate the production of TNF-α.
-
-
Incubation:
-
The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
The cell culture supernatants are collected.
-
-
ELISA for TNF-α:
-
The concentration of TNF-α in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
Western Blot Analysis for Ikaros and Aiolos Degradation
This technique is used to detect the degradation of the neosubstrate proteins Ikaros and Aiolos following compound treatment.
-
Cell Treatment and Lysis:
-
Cancer cells are treated with the test compound for a specific time course.
-
The cells are then lysed to extract total protein.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics that function as molecular glues to induce targeted protein degradation. The structure-activity relationships outlined in this guide highlight the critical importance of substitutions on both the phenyl and glutarimide rings in determining Cereblon binding affinity and subsequent biological activity. A thorough understanding of these SAR principles, coupled with robust in vitro and cellular assays, is essential for the rational design of next-generation modulators of the ubiquitin-proteasome system with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. grant.rscf.ru [grant.rscf.ru]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Biological Targets of 4-Phenylpiperidine-2,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Derivatives of 4-phenylpiperidine-2,6-dione represent a pivotal class of therapeutic agents, most notably exemplified by thalidomide and its analogs, lenalidomide and pomalidomide. These molecules, often categorized as immunomodulatory drugs (IMiDs), have revolutionized the treatment of hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Their mechanism of action, once enigmatic, is now understood to center on the molecular "gluing" of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to specific "neosubstrate" proteins, thereby inducing their targeted degradation. This targeted protein degradation leads to the profound anti-neoplastic, immunomodulatory, and anti-inflammatory effects of these compounds. This technical guide provides an in-depth exploration of the biological targets of this compound derivatives, detailing the quantitative aspects of their interactions, the experimental protocols for their characterization, and the intricate signaling pathways they modulate.
The Primary Biological Target: Cereblon (CRBN)
The cornerstone of the biological activity of this compound derivatives is their direct binding to Cereblon (CRBN).[1] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1] The binding of these small molecules to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity.[2][3] This novel mechanism of action effectively "reprograms" the E3 ligase to recognize and ubiquitinate proteins that are not its native substrates.[4]
The interaction is primarily driven by the glutarimide moiety of the this compound core, which inserts into a hydrophobic pocket on the surface of CRBN.[2] Key interactions include hydrogen bonds with histidine and tryptophan residues within this pocket.[2] The stereochemistry of the glutarimide ring is a critical determinant of binding affinity, with the (S)-enantiomer of thalidomide exhibiting significantly stronger binding to CRBN than the (R)-enantiomer.[5][6]
Quantitative Binding Affinity Data
The affinity of this compound derivatives for CRBN has been quantified using various biophysical techniques. The following table summarizes the binding affinities of key derivatives.
| Compound | Binding Affinity (IC₅₀) | Binding Affinity (Kd) | Binding Affinity (Ki) | Assay Method | Reference |
| Thalidomide | ~30 µM | ~121.6 - 250 nM | ~249.20 nM | Thermal Shift Assay, ITC, Competitive Titration | [7][8] |
| Lenalidomide | ~3 µM | ~178 nM | ~177.80 nM | Thermal Shift Assay, ITC, Competitive Titration | [7][8] |
| Pomalidomide | ~3 µM | ~157 nM | ~156.60 nM | Thermal Shift Assay, ITC, Competitive Titration | [7][8] |
Neosubstrate Targets of the Reprogrammed E3 Ligase
The therapeutic efficacy of this compound derivatives is contingent on the subsequent degradation of specific "neosubstrates" by the drug-bound CRL4^CRBN^ complex. The identity of these neosubstrates is cell-type and compound-specific.
Ikaros (IKZF1) and Aiolos (IKZF3) in Multiple Myeloma
In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] These proteins are essential for the survival and proliferation of myeloma cells.[9] Lenalidomide and pomalidomide induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, leading to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and MYC.[9]
Casein Kinase 1α (CK1α) in Myelodysplastic Syndrome
In myelodysplastic syndrome (MDS) with a deletion of chromosome 5q (del(5q)), a key neosubstrate is casein kinase 1α (CK1α).[11][12] The gene encoding CK1α is located within the commonly deleted region of chromosome 5 in these patients, leading to haploinsufficiency.[11] Lenalidomide-induced degradation of the remaining CK1α further depletes this essential protein, leading to selective cell death in the malignant clone.[11]
Other Identified Neosubstrates
Comprehensive proteomic studies have identified a growing list of other potential neosubstrates, highlighting the broad and varied biological impact of these compounds. These include GSPT1, a translation termination factor, and several zinc finger proteins.[13][14]
Signaling Pathways
The binding of a this compound derivative to CRBN initiates a cascade of events culminating in the degradation of neosubstrates and subsequent downstream signaling effects.
Caption: IMiD-mediated neosubstrate degradation pathway.
The degradation of neosubstrates triggers a cascade of downstream events. For instance, the degradation of IKZF1/3 in multiple myeloma cells leads to the disruption of a critical transcriptional network.
Caption: Downstream signaling in multiple myeloma.
Other Biological Activities
Beyond the CRBN-mediated degradation of neosubstrates, this compound derivatives exhibit a range of other biological effects.
Immunomodulation
These compounds possess potent immunomodulatory properties, including the co-stimulation of T cells and the enhancement of Natural Killer (NK) cell cytotoxicity. The degradation of IKZF1 and IKZF3 in T cells leads to increased production of Interleukin-2 (IL-2), a key cytokine for T cell activation.
Anti-inflammatory Effects
A well-documented effect of these derivatives is the inhibition of tumor necrosis factor-alpha (TNF-α) production from monocytes. This anti-inflammatory activity is also mediated through CRBN.
Anti-angiogenic Effects
Thalidomide and its analogs have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Experimental Protocols
The characterization of the biological activity of this compound derivatives relies on a suite of specialized assays.
CRBN Binding Assays
a) Fluorescence Polarization (FP) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand from CRBN by a test compound.
-
Protocol Outline:
-
A reaction mixture is prepared containing purified recombinant CRBN protein and a fluorescently labeled thalidomide analog (tracer).
-
Increasing concentrations of the unlabeled test compound are added.
-
The fluorescence polarization is measured. A decrease in polarization indicates the displacement of the tracer by the test compound, from which the IC₅₀ can be determined.
-
Caption: Fluorescence Polarization Assay Workflow.
b) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the real-time binding of a ligand to a protein immobilized on a sensor chip.
-
Protocol Outline:
-
Purified recombinant CRBN is immobilized on an SPR sensor chip.
-
A series of concentrations of the test compound are flowed over the chip.
-
The change in the refractive index at the chip surface, which is proportional to the mass of bound compound, is measured in real-time to determine association (kₐ) and dissociation (kₑ) rates, and the dissociation constant (Kd).
-
c) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.
-
Protocol Outline:
-
A solution of the test compound is titrated into a solution of CRBN in the sample cell of an ITC instrument.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Neosubstrate Degradation Assays
a) Western Blotting
-
Principle: This technique is used to detect and quantify the levels of a specific protein in a cell lysate.
-
Protocol Outline:
-
Cells are treated with the test compound for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the neosubstrate of interest (e.g., IKZF1, CK1α) and a loading control antibody (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.
-
Caption: Western Blotting Workflow for Degradation Assay.
b) HiBiT Lytic Assay
-
Principle: This is a quantitative, luminescence-based assay for measuring protein degradation. It requires cells expressing the target protein endogenously tagged with the small HiBiT peptide.
-
Protocol Outline:
-
CRISPR/Cas9-engineered cells expressing the HiBiT-tagged neosubstrate are plated in a multi-well plate.
-
Cells are treated with the test compound.
-
A lytic reagent containing the LgBiT protein is added. LgBiT and HiBiT combine to form a functional NanoLuc® luciferase.
-
The luminescence signal, which is proportional to the amount of HiBiT-tagged protein, is measured.
-
TNF-α Inhibition Assay
a) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is used to quantify the amount of TNF-α secreted by cells in response to a stimulus.
-
Protocol Outline:
-
Peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Conclusion
The this compound scaffold has given rise to a powerful class of therapeutics that function through a novel mechanism of targeted protein degradation. By binding to Cereblon and reprogramming the CRL4^CRBN^ E3 ubiquitin ligase, these compounds induce the degradation of key pathological proteins. A thorough understanding of their biological targets, the quantitative nature of their interactions, and the experimental methodologies for their characterization is paramount for the continued development of next-generation degraders with improved potency, selectivity, and therapeutic profiles. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug developers in this exciting and rapidly advancing field.
References
- 1. labs.dana-farber.org [labs.dana-farber.org]
- 2. benchchem.com [benchchem.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS [ideas.repec.org]
- 13. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties and Biological Significance of 4-Phenylpiperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylpiperidine-2,6-dione, also known as 4-phenylglutarimide, is a small molecule of significant interest in contemporary medicinal chemistry. As a derivative of the piperidine-2,6-dione (glutarimide) scaffold, it has emerged as a crucial component in the development of innovative therapeutic modalities, particularly in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, the biological context of this compound, with a focus on its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN) in Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is limited, this guide consolidates available information and provides well-established methodologies for its characterization.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in the literature. However, we can infer its properties based on the well-characterized related compound, 4-phenylpiperidine, and the parent glutarimide structure. The following table summarizes the available and predicted physicochemical data.
| Property | Value (4-Phenylpiperidine) | Predicted/Estimated Value (this compound) | Data Source |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 161.24 g/mol | 189.21 g/mol | - |
| Melting Point | 57-63 °C | Expected to be higher due to the dione functionality and increased polarity. | [1] |
| Boiling Point | 255-257 °C (at 727 mmHg) | Expected to be significantly higher than 4-phenylpiperidine. | [1] |
| Solubility | Soluble in water. | Likely soluble in organic solvents like DMSO and DMF; lower solubility in water compared to 4-phenylpiperidine is expected. | - |
| pKa | 10.20 ± 0.10 (Predicted) | The imide proton is weakly acidic, with a pKa likely in the range of 8-10. | [2] |
| logP | 2.154 (Calculated) | Expected to be lower than 4-phenylpiperidine due to the polar dione group. | [3] |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from an appropriate phenyl-substituted precursor and glutaric anhydride. This method is analogous to established procedures for the synthesis of other substituted glutarimides.
Step 1: Formation of the Glutaramic Acid Intermediate
The initial step involves the reaction of a primary amine, in this case, an aminophenyl derivative, with glutaric anhydride to form the corresponding N-substituted glutaramic acid.
Step 2: Cyclization to the Glutarimide
The glutaramic acid intermediate is then cyclized, typically through heating with a dehydrating agent such as acetyl chloride or by thermal means, to yield the final this compound product.[4][5]
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are standard methodologies widely used in the characterization of organic compounds.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[6]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range is indicative of high purity.
Solubility Determination
The solubility of this compound in various solvents can be assessed through a simple qualitative test.
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., room temperature).
-
Observation: The mixture is agitated, and the solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble.
-
Solvents to Test: Water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the imide proton can be determined by potentiometric titration.[7]
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[4][8][9]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Context: A Ligand for Targeted Protein Degradation
The most significant contemporary role of this compound and its analogs is as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[10] This interaction is fundamental to the mechanism of a novel class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase, such as CRBN. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8][11] This approach offers a powerful strategy to eliminate disease-causing proteins rather than simply inhibiting their function.
Cereblon (CRBN) E3 Ubiquitin Ligase Signaling Pathway
The following diagram illustrates the general mechanism of CRBN-mediated protein degradation induced by a PROTAC molecule.
Caption: Mechanism of PROTAC-induced protein degradation via the CRBN E3 ligase pathway.
Experimental Workflow for PROTAC Development and Evaluation
The development and characterization of a PROTAC incorporating a this compound moiety involves a systematic workflow to assess its efficacy and mechanism of action.[12][13]
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
Conclusion
This compound is a molecule of considerable contemporary interest due to its application as a cereblon ligand in the rapidly advancing field of targeted protein degradation. While a comprehensive experimental dataset of its physicochemical properties is yet to be fully established, this guide provides a solid foundation based on related structures and outlines the standard methodologies for its characterization. The provided diagrams of the CRBN-mediated degradation pathway and the experimental workflow for PROTAC development offer a clear visual representation of the compound's biological significance and the process of harnessing it for therapeutic innovation. This guide serves as a valuable resource for researchers and drug development professionals working with this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. revvity.com [revvity.com]
- 10. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
discovery of 4-phenylpiperidine-2,6-dione and its analogs
An In-depth Technical Guide on the Discovery and Development of 4-Phenylpiperidine-2,6-dione and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities. The journey of its phenyl-substituted analogs is a compelling narrative in drug discovery, beginning with early central nervous system depressants and evolving into a revolutionary class of anticancer agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of key molecules based on this scaffold, with a primary focus on the transformative immunomodulatory drugs (IMiDs).
Chapter 1: An Early Discovery - Glutethimide
The story begins with glutethimide (3-ethyl-3-phenyl-piperidine-2,6-dione), a hypnotic sedative introduced in 1954 by Ciba as a supposedly safer alternative to barbiturates for insomnia.[1][2] However, it soon became apparent that glutethimide shared the same potential for addiction and severe withdrawal symptoms as the drugs it was meant to replace.[2] Its use in the United States was discontinued in 1993.[2]
Glutethimide acts as a central nervous system depressant.[1] A notable characteristic is its induction of the CYP2D6 enzyme, which can dangerously potentiate the conversion of codeine to morphine, leading to misuse and fatalities.[1] Due to its high potential for abuse, glutethimide was reclassified as a Schedule II drug in the United States.[2]
Chapter 2: The Rebirth of a Scaffold - Thalidomide and the Dawn of IMiDs®
The piperidine-2,6-dione (or glutarimide) ring is a central feature of thalidomide. Initially marketed as a sedative in the late 1950s, thalidomide was withdrawn from the market after being linked to severe birth defects.[3] Years later, its potent anti-inflammatory properties were discovered when it proved effective for treating erythema nodosum leprosum (ENL).[3] This led to a renaissance in thalidomide research, uncovering its significant anti-angiogenic and anti-tumor activities in 1994, which spurred clinical trials for cancers like multiple myeloma.[3]
These discoveries prompted the development of structural analogs to enhance therapeutic potency and improve the safety profile, giving rise to the class of drugs known as Immunomodulatory Imide Drugs (IMiDs).[4][5]
Chapter 3: Modern Analogs: Lenalidomide and Pomalidomide
Chemical modifications to the thalidomide backbone led to the creation of more potent and refined IMiDs with more favorable toxicity profiles.[6]
-
Lenalidomide (Revlimid®): The first major thalidomide analog to be marketed, lenalidomide was found to be a significantly more potent inhibitor of TNF-α than its parent compound.[3][4] It was approved by the FDA in 2005 and has become a cornerstone therapy for multiple myeloma (MM) and other hematological malignancies.[5][7] It exhibits direct anti-tumor effects, inhibits angiogenesis, and powerfully modulates the immune system.[7][8]
-
Pomalidomide (Pomalyst®): A third-generation IMiD, pomalidomide is structurally distinguished from thalidomide by an amino group at the 4-position of the phthaloyl ring and two oxo groups.[] It is even more potent than lenalidomide in its anti-myeloma and immunomodulatory effects.[4][10] Pomalidomide received FDA approval in 2013 for patients with relapsed and refractory multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor.[10][11] Its dual action involves direct inhibition of myeloma cell growth and angiogenesis.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for thalidomide and its principal analogs.
Table 1: Comparative In Vitro Activity of IMiDs
| Compound | TNF-α Inhibition (IC50) | Anti-proliferative Activity (HepG-2, IC50 in μg/mL) | T-Cell Co-stimulation (IL-2 Production) |
| Thalidomide | Micromolar range | 11.26[4] | Baseline |
| Lenalidomide | ~25-500x more potent than Thalidomide | More potent than Thalidomide | Enhanced |
| Pomalidomide | ~50,000x more potent than Thalidomide | More potent than Lenalidomide | Significantly Enhanced[4] |
| Analog 24b* | Not Reported | 2.51[4] | Not Reported |
*Analog 24b is a novel phthalazine-based compound designed from the thalidomide pharmacophore.[4]
Table 2: Selected Clinical Efficacy Data in Relapsed/Refractory Multiple Myeloma (RRMM)
| Treatment | Study Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pomalidomide (4mg) + Low-Dose Dexamethasone | Phase II | 43%[6] | Not Specified in Snippet |
| Pomalidomide + Dexamethasone vs. Dexamethasone alone | Phase III | Not Specified in Snippet | Significant extension[10] |
Chapter 4: Core Mechanism of Action: Cereblon Modulation
The therapeutic effects of IMiDs are primarily mediated through their interaction with the protein Cereblon (CRBN).[11] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[7] By binding to CRBN, IMiDs modulate the substrate specificity of this complex.[7][12] This binding event induces the recruitment of specific proteins, known as neosubstrates, that are not normally targeted by this ligase.
In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][12] Once recruited to the CRL4^CRBN^ complex, they are polyubiquitinated and subsequently targeted for degradation by the proteasome.[7][12] The degradation of these transcription factors, which are essential for the survival of myeloma cells, leads to apoptosis and cell death.[12] This novel mechanism of action represents a paradigm shift in drug development, demonstrating that small molecules can be used to hijack cellular machinery to eliminate disease-causing proteins.
References
- 1. Glutethimide - Wikipedia [en.wikipedia.org]
- 2. Glutethimide [medbox.iiab.me]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 5. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 10. Pomalidomide - Wikipedia [en.wikipedia.org]
- 11. dovepress.com [dovepress.com]
- 12. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Phenylpiperidine-2,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylpiperidine-2,6-dione, a heterocyclic compound of interest in medicinal chemistry due to its structural relation to biologically active molecules. This document outlines the expected spectroscopic data based on analogous compounds and provides detailed experimental protocols for its characterization.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol
Synthesis
A plausible synthetic route for this compound involves the cyclization of an intermediate formed from 4-phenylaniline and glutaric anhydride.[1] The general scheme is presented below.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The following tables summarize the expected quantitative data from various spectroscopic techniques. These are predictive values based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Phenyl-H |
| ~ 3.20 | m | 1H | Piperidine-H4 |
| ~ 2.80 | m | 4H | Piperidine-H3, H5 |
| ~ 8.00 | br s | 1H | N-H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Data is extrapolated from known spectra of 4-phenylpiperidine and other piperidine derivatives.[2]
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.0 | C2, C6 (C=O) |
| ~ 140.0 | Phenyl-C (quaternary) |
| ~ 129.0 | Phenyl-CH |
| ~ 127.0 | Phenyl-CH |
| ~ 126.0 | Phenyl-CH |
| ~ 45.0 | C4 |
| ~ 32.0 | C3, C5 |
Note: Predicted values are based on data from analogous piperidine and piperazine-dione structures.[3]
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Medium | N-H stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1720, 1680 | Strong | C=O stretch (dione) |
| ~ 1600, 1490 | Medium | Aromatic C=C stretch |
Note: Frequencies are based on characteristic absorptions of N-substituted piperidine-2,6-diones.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 189.08 | [M]⁺ |
| 190.08 | [M+H]⁺ |
| 160.07 | [M-CO]⁺ |
| 104.06 | [C₈H₈]⁺ |
| 77.04 | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on typical pathways for piperidine derivatives.[4]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5] Vortex the sample until fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or TMS.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.
4.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source or a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.[4][5]
-
LC-MS (ESI) Parameters:
-
Ionization Mode: Positive ion mode.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Range: m/z 50-500.
-
-
GC-MS (EI) Parameters:
-
Ionization Energy: 70 eV.
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5MS).
-
Temperature Program: Start at 80°C and ramp up to 280°C.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.
4.4. UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Potential Biological Signaling Pathway
Analogs of 4-phenylpiperidine are known to interact with central nervous system receptors, such as dopamine D2 receptors.[6] Some piperazine-2,5-dione derivatives have shown antioxidant activity through the IL-6/Nrf2 pathway.[3] A hypothetical signaling pathway for this compound could involve modulation of a G-protein coupled receptor (GPCR) leading to downstream cellular responses.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 3. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Profile of 4-Phenylpiperidine-2,6-dione and Its Analogs: A Technical Guide
Disclaimer: Direct experimental data on the in vitro biological evaluation of 4-phenylpiperidine-2,6-dione is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known biological activities of structurally related compounds, primarily derivatives of piperidine-2,6-dione and other phenyl-substituted piperidines. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential pharmacological profile of this compound and guiding future experimental investigations.
Introduction
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1] The piperidine-2,6-dione moiety, a derivative of glutarimide, is of particular interest due to its presence in molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and central nervous system activities. This guide focuses on the in vitro biological evaluation of compounds structurally analogous to this compound, summarizing their key biological activities, detailing relevant experimental methodologies, and visualizing pertinent cellular pathways and workflows.
Anticancer Activity of Piperidine-2,6-dione Analogs
Derivatives of the piperidine-2,6-dione scaffold have demonstrated significant potential as anticancer agents.[2] These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of various piperidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50). The following table summarizes the activity of selected compounds.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Piperine | MDA-MB-231 (Breast) | MTT | 20 µg/mL | [3] |
| Piperine | A549 (Lung) | MTT | 32.43 | [3] |
| Compound 17a (synthetic) | PC3 (Prostate) | Not Specified | Concentration-dependent | [3] |
| HO-3867 (synthetic) | Ovarian Cancer Cells | Not Specified | Dose-dependent | [3] |
| Piperidine Derivative 16 | 786-0 (Kidney) | Not Specified | 0.4 (µg/mL) | [4] |
| Piperidine Derivative 16 | HT29 (Colon) | Not Specified | 4.1 (µg/mL) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6]
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent at the same concentration used for the test compound) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways in Anticancer Activity
Piperidine and its derivatives can modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7][8]
-
PI3K/Akt Pathway: Some piperine derivatives have been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7]
-
NF-κB Pathway: The transcription factor NF-κB plays a central role in the inflammatory processes that can drive cancer progression. Piperidine derivatives have been found to inhibit NF-κB activation.
-
Apoptosis Induction: Piperine has been reported to induce apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria.[7]
Anti-inflammatory Activity
The anti-inflammatory properties of piperidine derivatives have been investigated in various in vitro models. These compounds can modulate the production of inflammatory mediators and the activity of enzymes involved in the inflammatory cascade.
Quantitative Data on Anti-inflammatory Activity
The following table presents data on the anti-inflammatory effects of piperidine-related compounds.
| Compound/Derivative | Assay | Effect | Reference |
| Piperidine-2,4,6-trione derivatives | Tuberculin Test | Anti-inflammatory activity | [9] |
| Chalcone and Piperidine Derivatives | Protein Denaturation | Anti-inflammatory activity | [10] |
| Chalcone and Piperidine Derivatives | HRBC Membrane Stabilization | Anti-inflammatory activity | [10] |
Experimental Protocol: Inhibition of Protein Denaturation
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit thermally induced protein denaturation, which is a well-documented cause of inflammation.
Objective: To evaluate the anti-inflammatory potential of a test compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline)
-
Test compound (at various concentrations)
-
Diclofenac sodium (as a standard reference drug)
-
Tris buffer saline (pH 6.8)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, mix 0.5 mL of the test compound at different concentrations (e.g., 10-100 µg/mL) with 0.5 mL of BSA solution. A control tube contains 0.5 mL of BSA solution and 0.5 mL of buffer. A standard tube contains 0.5 mL of diclofenac sodium and 0.5 mL of BSA.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by incubating the tubes at 72°C in a water bath for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Neuroprotective Activity
Certain piperidine derivatives have been explored for their neuroprotective effects in various in vitro models of neurotoxicity and neurodegeneration.
Quantitative Data on Neuroprotective Activity
The neuroprotective potential of piperidine analogs has been demonstrated in cellular assays.
| Compound/Derivative | Cell Line | Neurotoxin | Effect | IC50 (µM) | Reference |
| Piperidine-flavone analogues | SH-SY5Y | Aβ-induced toxicity | Neuroprotective | 44.20 and 49.25 | [11] |
| 2,6-Disubstituted Piperidine Alkaloids | Dorsal Root Ganglion Neurons | Paclitaxel | Attenuation of neurite damage | - | [12][13] |
Experimental Protocol: Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells
This assay evaluates the ability of a test compound to protect neuronal cells from the cytotoxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
Objective: To assess the neuroprotective effect of a test compound on SH-SY5Y neuroblastoma cells exposed to Aβ-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Amyloid-beta (1-42) peptide, pre-aggregated
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium and seed them into 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Aβ Exposure: Add pre-aggregated Aβ peptide to the wells to induce neurotoxicity.
-
Incubation: Co-incubate the cells with the test compound and Aβ for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 2.2.
-
Data Analysis: Calculate the percentage of cell viability in the presence of the test compound and Aβ, relative to cells treated with Aβ alone.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 9. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irjpms.com [irjpms.com]
- 11. neuroquantology.com [neuroquantology.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 4-Phenylpiperidine-2,6-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacology of 4-phenylpiperidine-2,6-dione derivatives, a class of compounds that has revolutionized the treatment of certain cancers, particularly multiple myeloma. This document provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, detailed experimental protocols for their characterization, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The pharmacological activity of this compound derivatives, most notably the immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide, is primarily mediated through their interaction with the E3 ubiquitin ligase cereblon (CRBN).[1] These molecules function as "molecular glues," inducing a novel interaction between CRBN and specific "neosubstrate" proteins that are not the natural targets of this E3 ligase.[2]
This induced proximity leads to the polyubiquitination of the neosubstrates, marking them for degradation by the 26S proteasome.[1] Key neosubstrates identified for the anti-myeloma activity of these compounds are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects, including direct cytotoxicity to myeloma cells and modulation of the tumor microenvironment.[3]
Quantitative Pharmacological Data
The binding affinity of these derivatives to CRBN and their cytotoxic effects on cancer cells are critical parameters in their pharmacological profile. The following tables summarize key quantitative data for prominent this compound derivatives.
Table 1: Binding Affinities of IMiDs to the CRBN-DDB1 Complex
| Compound | Binding Assay Method | Binding Constant (Kd or Ki) | Reference |
| Thalidomide | Competitive Titration | ~250 nM | [4] |
| Lenalidomide | Competitive Titration | ~178 nM | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 µM ± 0.24 µM | [5] |
| Pomalidomide | Competitive Titration | ~157 nM | [4] |
Note: Binding constants can vary depending on the specific assay conditions and protein constructs used.
Table 2: IC50 Values of Lenalidomide in Human Myeloma Cell Lines (HMCLs)
| Cell Line | IC50 (µM) | Reference |
| XG-1 | 0.15 | [6] |
| XG-2 | 0.3 | [6] |
| LP-1 | 0.5 | [6] |
| L363 | 0.8 | [6] |
| OPM-2 | 1 | [6] |
| U266 | 2 | [6] |
| NCI-H929 | 3 | [6] |
| JIM-3 | >10 | [6] |
| RPMI-8226 | >10 | [6] |
Note: IC50 values were determined after 3 days of culture with varying concentrations of lenalidomide.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of this compound derivatives. The following sections provide step-by-step protocols for key in vitro assays.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of a compound to the CRBN protein.[7]
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Thalidomide-Red (fluorescent ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA)
-
Test compounds
-
Low-volume 384-well white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of GST-tagged CRBN protein to each well.
-
Prepare a detection mix containing the anti-GST Europium cryptate antibody and Thalidomide-Red.
-
Add the detection mix to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm for the cryptate and 665 nm for the red fluorophore).
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
In Vitro Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay is used to demonstrate the compound-induced ubiquitination of a target protein.[8][9]
Materials:
-
Cells expressing the target protein (e.g., multiple myeloma cell line)
-
Test compound and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, iodoacetamide)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ubiquitin and anti-target protein
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound or vehicle for the desired time. In the final hours of treatment, add a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Harvest and lyse the cells in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with the antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-ubiquitin primary antibody.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
The presence of a high-molecular-weight smear or laddering pattern indicates polyubiquitination of the target protein. The membrane can be stripped and re-probed with an anti-target protein antibody to confirm the identity of the immunoprecipitated protein.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][3]
Materials:
-
Cells to be tested (e.g., multiple myeloma cell lines)
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Test compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plates for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the pharmacology of this compound derivatives.
Mechanism of Action of IMiDs.
TR-FRET Cereblon Binding Assay Workflow.
References
- 1. promega.com [promega.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 8. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 9. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Phenylpiperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-phenylpiperidine-2,6-dione, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is based on established synthetic methodologies for glutarimide synthesis, involving the preparation of a 3-phenylglutaric acid precursor followed by cyclization.
Synthetic Strategy Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 3-phenylglutaric acid, via a Michael addition reaction. The second step is the cyclization of 3-phenylglutaric acid with urea at an elevated temperature to form the desired this compound (also known as 3-phenylglutarimide).
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Michael Addition & Hydrolysis | Diethyl phenylmalonate, Ethyl acrylate | Sodium ethoxide | Ethanol | 4 hours (reflux) | 78 | 75-85 |
| 2 | Cyclization | 3-Phenylglutaric acid, Urea | - | - | 30-45 minutes | 180-190 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 3-Phenylglutaric Acid
This procedure outlines the synthesis of the 3-phenylglutaric acid precursor via a Michael addition followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl phenylmalonate
-
Ethyl acrylate
-
Sodium metal
-
Absolute ethanol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1 equivalent) to absolute ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl phenylmalonate (1 equivalent) dropwise with stirring. After the addition is complete, add ethyl acrylate (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (4 equivalents) in water. Heat the mixture to reflux for 3 hours to hydrolyze the esters.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic, which will cause the 3-phenylglutaric acid to precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can be recrystallized from hot water to yield pure 3-phenylglutaric acid.
Step 2: Synthesis of this compound (3-Phenylglutarimide)
This procedure details the cyclization of 3-phenylglutaric acid with urea to yield the final product.
Materials:
-
3-Phenylglutaric acid (from Step 1)
-
Urea
-
Ethanol
Procedure:
-
Mixing Reagents: In a round-bottom flask, thoroughly mix 3-phenylglutaric acid (1 equivalent) and urea (1.2 equivalents).
-
Reaction: Heat the mixture in an oil bath to 180-190 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 30-45 minutes until the gas evolution ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. The solidified product is then triturated with water to remove any unreacted urea and other water-soluble impurities.
-
Purification: Collect the crude this compound by vacuum filtration. The product can be further purified by recrystallization from ethanol to afford a crystalline solid.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Application Notes and Protocols for Cellular Assays Using 4-Phenylpiperidine-2,6-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylpiperidine-2,6-dione chemical scaffold is a core structural feature of a significant class of therapeutic agents known as Cereblon (CRBN) E3 ligase modulators. These compounds, which include thalidomide and its analogs (lenalidomide, pomalidomide), function as "molecular glues" that induce the degradation of specific target proteins. By binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, these molecules recruit neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] This targeted protein degradation has proven to be a powerful therapeutic strategy, particularly in the treatment of hematological malignancies like multiple myeloma.[2][3]
These application notes provide detailed protocols for key cellular assays to characterize the activity of compounds containing the this compound moiety. The described methodologies will enable the assessment of their binding to Cereblon, their ability to induce the degradation of target proteins, and their downstream effects on cell viability and cytokine production.
Signaling Pathway of CRBN Modulators
Compounds based on the this compound scaffold initiate a cellular cascade that results in the degradation of specific target proteins. The process begins with the binding of the compound to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, creating a new binding surface for "neosubstrate" proteins like IKZF1 and IKZF3. The E3 ligase then facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for recognition and degradation by the 26S proteasome. The depletion of these transcription factors is a key mechanism of action against cancer cells.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro activity of various compounds containing the this compound scaffold in key cellular and biochemical assays.
| Compound | Assay Type | Cell Line / System | IC50 / DC50 / Kd | Reference |
| Pomalidomide | CRBN Binding (TR-FRET) | Biochemical | 1.2 µM | [4] |
| Lenalidomide | CRBN Binding (TR-FRET) | Biochemical | 1.5 µM | [4] |
| CC-220 | CRBN Binding (TR-FRET) | Biochemical | 60 nM | [4] |
| Thalidomide Analog 24b | Anti-proliferative (MTT) | HepG-2 | 2.51 µg/mL | [5] |
| Thalidomide Analog 24b | Anti-proliferative (MTT) | HCT-116 | 5.80 µg/mL | [5] |
| Thalidomide Analog 24b | Anti-proliferative (MTT) | MCF-7 | 4.11 µg/mL | [5] |
| Thalidomide | Anti-proliferative (MTT) | HepG-2 | 11.26 µg/mL | [5] |
| Thalidomide | Anti-proliferative (MTT) | HCT-116 | 14.58 µg/mL | [5] |
| Thalidomide | Anti-proliferative (MTT) | MCF-7 | 16.87 µg/mL | [5] |
Experimental Protocols
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently-labeled thalidomide analog (e.g., Cy5-labeled Thalidomide)
-
Test compound
-
Assay buffer
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the purified CRBN protein and the fluorescently-labeled thalidomide to their optimal working concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the diluted CRBN protein to all wells.
-
Initiate the binding reaction by adding the fluorescently-labeled thalidomide to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization signal against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer from CRBN.
-
Protocol 2: IKZF1/IKZF3 Degradation Assay (Western Blotting)
This protocol details the detection and quantification of IKZF1 and IKZF3 protein levels in cell lysates following treatment with a test compound.[1][6]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Complete cell culture medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere or stabilize for 24 hours.
-
Treat the cells with serial dilutions of the test compound for various time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against IKZF1, IKZF3, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
-
Protocol 3: Anti-proliferative Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a test compound and to calculate its half-maximal inhibitory concentration (IC50).[2][6][7]
Materials:
-
Cancer cell line (e.g., RPMI-8226, MM.1S)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Data Acquisition:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 4: TNF-α Secretion Assay (ELISA)
This protocol measures the amount of TNF-α secreted by cells following treatment with a test compound. Thalidomide and its analogs are known to inhibit the production of TNF-α.[8][9]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Human TNF-α ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate for an appropriate time (e.g., 18-24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Determine the effect of the test compound on TNF-α secretion by comparing the treated samples to the LPS-stimulated vehicle control.
-
Conclusion
The cellular assays described in these application notes provide a robust framework for the preclinical characterization of compounds containing the this compound scaffold. By systematically evaluating Cereblon binding, target protein degradation, anti-proliferative activity, and effects on cytokine production, researchers can gain a comprehensive understanding of the mechanism of action and therapeutic potential of these novel agents. The provided protocols offer a starting point for these investigations and can be adapted and optimized for specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Phenylpiperidine-2,6-dione as a Chemical Probe for Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's endogenous protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.
The 4-phenylpiperidine-2,6-dione moiety, a derivative of thalidomide, is a highly effective chemical probe for recruiting the Cereblon (CRBN) E3 ligase. When incorporated into a PROTAC, this "warhead" brings the target protein into proximity with CRBN, leading to the target's ubiquitination and subsequent degradation by the proteasome. This document provides detailed application notes and protocols for utilizing this compound-based probes in protein degradation studies.
Mechanism of Action
The this compound scaffold binds to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. In a PROTAC construct, this binding event juxtaposes the target protein with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Data Presentation
The following tables summarize the quantitative data for a potent BET degrader, SJ995973 (also referred to as 4c), which utilizes a phenyl glutarimide analog of this compound as the CRBN ligand.
Table 1: CRBN Binding Affinity and Ligand Efficiency of Phenyl Glutarimide Analogs
| Compound | CRBN Binding (SPR, KD, µM) | Ligand Efficiency (LE) |
| Phenyl Glutarimide (PG) | 1.8 | 0.48 |
| Lenalidomide | 1.0 | 0.40 |
Table 2: In Vitro Degradation and Cell Viability Data for BET Degrader SJ995973 (4c)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Cell Viability IC50 (pM) |
| MV4-11 | BRD4 | 0.87 | >95 | 3 |
| MOLM13 | BRD4 | 1.2 | >95 | Not Reported |
| RS4;11 | BRD4 | 1.5 | >95 | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a chemical probe based on this compound.
Protocol 1: Synthesis of a this compound-based PROTAC
This protocol is a general guide for the synthesis of a PROTAC incorporating the this compound moiety.
-
Synthesis of the Linker-E3 Ligand Moiety:
-
Start with a commercially available or synthesized this compound derivative with a suitable functional group (e.g., an amino or hydroxyl group) for linker attachment.
-
Couple this with a bifunctional linker (e.g., a polyethylene glycol (PEG) or alkyl chain) that has orthogonal protecting groups.
-
-
Coupling with the Target Ligand:
-
Deprotect the appropriate end of the linker attached to the this compound.
-
Couple this intermediate with the target protein ligand, which should also have a suitable functional group for attachment.
-
-
Purification and Characterization:
-
Purify the final PROTAC compound using techniques such as flash chromatography or preparative HPLC.
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Protocol 2: CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of the probe to the CRBN E3 ligase.
-
Reagents and Materials:
-
Recombinant human CRBN protein (tagged, e.g., with His or GST).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His).
-
Fluorescently labeled tracer that binds to CRBN.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
384-well, low-volume, white plates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the this compound probe in assay buffer.
-
In a 384-well plate, add the probe dilutions.
-
Add a pre-mixed solution of recombinant CRBN protein and the fluorescent tracer.
-
Add the lanthanide-labeled antibody.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the probe concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki or KD value.
-
Protocol 3: Cellular Protein Degradation Assay (Western Blotting)
This protocol is used to quantify the degradation of the target protein in cells treated with the probe.
-
Reagents and Materials:
-
Cell line expressing the target protein (e.g., MV4-11 for BRD4).
-
Cell culture medium and supplements.
-
This compound-based PROTAC.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the probe on cell proliferation and viability.
-
Reagents and Materials:
-
Cell line of interest.
-
Cell culture medium.
-
96-well, white, clear-bottom plates.
-
This compound-based PROTAC.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle-treated control.
-
Plot the percentage of viable cells against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50.
-
Structure-Activity Relationship (SAR)
The development of potent and selective PROTACs relies on understanding the structure-activity relationships of each component. For the this compound moiety, key considerations include:
Application Notes and Protocols for the Development of PROTACs Using 4-Phenylpiperidine-2,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The 4-phenylpiperidine-2,6-dione scaffold is a cornerstone of modern PROTAC design, forming the core of potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase, such as pomalidomide and lenalidomide.[3] By recruiting CRBN, these PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein, offering a powerful alternative to traditional small-molecule inhibition.[4]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing this compound-based CRBN ligands, with a focus on targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[5]
Signaling Pathway and Mechanism of Action
A BRD4-targeting PROTAC functions by inducing the formation of a ternary complex between the BRD4 protein and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is released and can catalytically induce the degradation of multiple BRD4 proteins.[5] The degradation of BRD4 leads to the downregulation of key oncogenes, such as c-Myc, thereby inhibiting cancer cell proliferation and survival.[6][7]
Data Presentation: Quantitative Analysis of BRD4 Degraders
The efficacy of newly synthesized PROTACs is assessed through various biochemical and cellular assays. The key metrics include the half-maximal degradation concentration (DC₅₀), the maximum degradation level (Dₘₐₓ), and the half-maximal inhibitory concentration (IC₅₀) for cell viability.
Table 1: In Vitro Degradation and Anti-proliferative Activity of Pomalidomide-Based BRD4 PROTACs
| PROTAC Compound | Target Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|---|
| PROTAC 1 | OTX015 | PEG | Burkitt's Lymphoma (BL) | < 1 | > 90 | Not Reported | [5] |
| ARV-825 | OTX015 | PEG | HuH28 | Not Reported | Not Reported | < 100 | [8] |
| dBET1 | JQ1 | PEG | RS4;11 | ~50 | > 95 | Not Reported | [9] |
| Compound 21 | Dihydroquinazolinone | Alkyl | THP-1 | Not Reported | > 90 (at 1 µM) | 810 | [6][7] |
| PROTAC 3 | HJB97 | Alkyl | RS4;11 | 0.1 - 0.3 | > 95 | 0.051 | [5] |
| PROTAC 4 | QCA-276 | Alkyl | MV-4-11 | < 0.01 | > 95 | 0.0083 |[5] |
Note: Data is compiled from different studies; experimental conditions and cell lines may vary. DC₅₀ and IC₅₀ values are highly dependent on treatment duration.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for synthesizing a BRD4-targeting PROTAC via an amide coupling reaction between a carboxylic acid-functionalized BRD4 ligand (e.g., a JQ1 derivative) and an amine-functionalized pomalidomide linker derivative.[1]
Materials:
-
Carboxylic acid-functionalized BRD4 inhibitor (e.g., JQ1-acid)
-
Amine-functionalized pomalidomide linker (e.g., Pomalidomide-C7-NH2)[1]
-
Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate, Dichloromethane (DCM), Saturated sodium bicarbonate, Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation: Dissolve the carboxylic acid-functionalized BRD4 inhibitor (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[1]
-
Coupling: To the activated solution, add the amine-functionalized pomalidomide linker derivative (1.1 eq). Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress using LC-MS.[1]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule. Characterize the final product by ¹H NMR and HRMS.
Protocol 2: Western Blot for BRD4 Degradation
This is the standard assay to visually confirm and semi-quantify the degradation of the target protein.[4][10]
Materials:
-
Cancer cell line (e.g., MV4-11, THP-1)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
PROTAC stock solution in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. The next day, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for a set time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.[4]
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a digital imaging system. Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of remaining BRD4 relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[10]
Protocol 3: Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay measures the effect of target protein degradation on cell proliferation and viability to determine the PROTAC's IC₅₀ value.[8][12]
Materials:
-
Cancer cell line
-
96-well plates (white plates for luminescence assays)
-
PROTAC stock solution in DMSO
-
Cell viability reagent (e.g., CCK-8 or CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[12]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Treat the cells with the desired final concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a prolonged period, typically 72-96 hours, at 37°C.[8]
-
Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours for CCK-8, 10 minutes for CellTiter-Glo®).[11][12]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results in a dose-response curve to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[13]
Protocol 4: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.[1]
Materials:
-
Recombinant GST-tagged BRD4 (e.g., BRD4(BD1))
-
Recombinant His-tagged CRBN/DDB1 complex
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Fluorescently-labeled (e.g., AF488) anti-His antibody (Acceptor)
-
PROTAC compound
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of GST-BRD4, His-CRBN/DDB1, Tb-anti-GST, and AF488-anti-His in TR-FRET assay buffer. A typical optimized final concentration might be 2 nM GST-BRD4, 8 nM His-CRBN/DDB1, 2 nM Tb-anti-GST, and 4 nM AF488-anti-His.[1]
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC compound.
-
Assay Assembly: Add the assay components to the wells of a 384-well plate.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 180 minutes) to allow the complex to form and the reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 490 nm for donor and 520 nm for acceptor) after a time delay following excitation.
-
Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve reflects the maximal ternary complex formation.[1]
Protocol 5: Live-Cell Ternary Complex Formation (NanoBRET™ Assay)
The NanoBRET™ assay allows for the detection of PROTAC-induced ternary complex formation in real-time within living cells.[8][11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors: NanoLuc®-BRD4 (donor) and HaloTag®-CRBN (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
-
Luminescence plate reader with 460 nm and >610 nm filters
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-BRD4 and HaloTag®-CRBN. Plate the transfected cells into a 96-well plate and incubate for 24 hours.[11]
-
Cell Treatment:
-
Prepare a serial dilution of the PROTAC compound.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the cells.[8]
-
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.
-
Measurement: Immediately measure the luminescence signal at 460 nm (donor) and >610 nm (acceptor) using a BRET-capable plate reader. Kinetic measurements can be taken over several hours.[8]
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.
Conclusion
The development of PROTACs using this compound derivatives has become a cornerstone of targeted protein degradation. The protocols and data presented herein provide a comprehensive framework for the rational design, synthesis, and rigorous evaluation of these powerful molecules. By systematically applying these methodologies—from chemical synthesis and biochemical characterization to cellular degradation and viability assays—researchers can effectively advance the development of novel PROTAC-based therapeutics for a wide range of diseases.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selvita.com [selvita.com]
Application Notes & Protocols: Enzymatic Assay for 4-Phenylpiperidine-2,6-dione Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylpiperidine-2,6-dione and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The piperidine-2,6-dione scaffold is found in a variety of bioactive molecules. Understanding the enzymatic interactions of these compounds is crucial for elucidating their mechanisms of action, metabolic pathways, and potential therapeutic applications. This document provides a detailed protocol for a fluorometric enzymatic assay to determine the activity of enzymes that metabolize this compound, such as certain amidohydrolases or cytochrome P450s. The assay is based on the enzymatic hydrolysis of the piperidine-2,6-dione ring, a plausible metabolic transformation for this class of compounds.
Principle of the Assay
The proposed assay measures the activity of a hypothetical "4-PPD amidohydrolase" enzyme. This enzyme catalyzes the hydrolysis of an amide bond within the this compound ring, leading to the formation of a ring-opened product. To enable sensitive detection, a secondary coupling reaction is employed. The product of the primary enzymatic reaction reacts with a developer enzyme mix to convert a non-fluorescent probe into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzymatic activity.
A similar principle can be applied to other enzymes that may metabolize this compound, such as cytochrome P450s, which can also cleave amide bonds.[1] This protocol provides a flexible framework that can be adapted for various enzyme sources, including purified enzymes, cell lysates, or tissue homogenates.
Materials and Reagents
-
This compound (Substrate)
-
Enzyme source (e.g., purified recombinant enzyme, microsomal fractions, cell or tissue lysates)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Developer Enzyme Mix (Proprietary, containing a secondary enzyme and co-factors)
-
Fluorometric Probe (Non-fluorescent, to be converted to a fluorescent product)
-
Positive Control Enzyme (e.g., a known amidohydrolase)
-
Inhibitor (Optional, for specificity testing)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Excitation/Emission wavelengths will depend on the chosen probe, for example, 360 nm/465 nm for an AMC-based probe)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Experimental Protocols
I. Enzyme Preparation
-
Purified Enzyme: Dilute the purified enzyme to the desired concentration in Assay Buffer. Keep on ice.
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Assay Buffer.
-
Homogenize the cells using a sonicator or Dounce homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
-
Tissue Homogenates:
-
Weigh a small piece of tissue and add ice-cold Assay Buffer.
-
Homogenize the tissue using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
II. Standard Curve Preparation
-
Prepare a stock solution of the fluorescent standard (e.g., 7-amino-4-methylcoumarin - AMC) in Assay Buffer.
-
Perform serial dilutions to create a standard curve ranging from 0 to 10 µM.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of Assay Buffer to each well.
III. Enzymatic Assay Protocol
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to the "Blank" wells.
-
Add 50 µL of the diluted enzyme solution to the "Sample" wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.
-
-
Substrate Addition:
-
Prepare a working solution of this compound in Assay Buffer.
-
Add 20 µL of the substrate solution to the "Sample" and "Blank" wells.
-
-
Initiation of Detection Reaction:
-
Prepare a reaction mix containing the Developer Enzyme Mix and the Fluorometric Probe according to the manufacturer's instructions.
-
Add 30 µL of the reaction mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader. Use the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
IV. Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the standards against their concentrations. Determine the equation of the line (y = mx + c).
-
Enzyme Activity:
-
Subtract the fluorescence reading of the "Blank" from the "Sample" readings.
-
Calculate the rate of the reaction (ΔFluorescence/Δtime) from the linear portion of the kinetic curve.
-
Use the standard curve equation to convert the rate of fluorescence change to the rate of product formation (in µmol/min or nmol/min).
-
Calculate the specific activity of the enzyme by dividing the rate of product formation by the amount of protein in the well (in µmol/min/mg or nmol/min/mg).
-
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for 4-PPD Amidohydrolase
| Substrate Concentration (µM) | Initial Velocity (nmol/min) |
| 1 | 5.2 |
| 5 | 21.3 |
| 10 | 35.1 |
| 20 | 50.8 |
| 50 | 68.9 |
| 100 | 78.5 |
Table 2: Summary of Kinetic Constants
| Enzyme | Km (µM) | Vmax (nmol/min) |
| 4-PPD Amidohydrolase | 15.2 | 85.3 |
Table 3: IC50 Determination for a Hypothetical Inhibitor
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 8.5 |
| 1 | 25.3 |
| 10 | 48.9 |
| 50 | 75.6 |
| 100 | 92.1 |
Visualizations
Caption: Experimental workflow for the enzymatic assay of this compound activity.
Caption: Logical relationship of the coupled enzymatic assay for this compound.
References
Application Notes and Protocols for the Derivatization of 4-Phenylpiperidine-2,6-dione for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-phenylpiperidine-2,6-dione to improve its analytical detection by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Introduction
This compound, a compound belonging to the piperidine class, is a structural motif found in various molecules of pharmaceutical interest.[1] Accurate and sensitive quantification of such compounds is essential in drug discovery, pharmacokinetic studies, and quality control. However, the inherent physicochemical properties of this compound, such as its polarity and potential for thermal instability, can pose challenges for direct analysis.
Chemical derivatization is a powerful strategy to overcome these limitations.[2][3][4] By chemically modifying the analyte, its volatility can be increased, thermal stability improved, and chromatographic behavior enhanced.[5] Furthermore, derivatization can introduce specific chemical moieties that improve ionization efficiency in mass spectrometry or introduce chromophores or fluorophores for enhanced UV or fluorescence detection in HPLC.[6]
These application notes describe derivatization strategies targeting the active hydrogen on the nitrogen atom of the piperidine-2,6-dione ring system. The protocols provided are for silylation and acylation, which are common and effective derivatization techniques for compounds containing N-H functional groups.[4]
Derivatization Strategies for Analytical Platforms
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often essential to improve the volatility and thermal stability of polar analytes, preventing peak tailing and improving chromatographic resolution.[2][3]
-
Silylation: This is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS derivative of this compound is more volatile and less polar, leading to improved peak shape and sensitivity in GC-MS analysis.
-
Acylation: This method introduces an acyl group, which can also increase volatility and improve chromatographic properties. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are often used. The resulting fluorinated derivatives are also highly responsive to electron capture detection (ECD), offering an alternative and highly sensitive detection method.
High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is primarily employed to enhance detection sensitivity, especially when the analyte lacks a strong native chromophore or fluorophore.[6]
-
UV/Visible Detection: Derivatization with reagents containing aromatic or conjugated systems can significantly increase the molar absorptivity of the analyte at specific wavelengths, thereby lowering the limit of detection.
-
Fluorescence Detection (FLD): Introducing a fluorescent tag through derivatization can dramatically improve sensitivity and selectivity, as fluorescence detection is inherently more sensitive than UV detection. Reagents like dansyl chloride or 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with the secondary amine in this compound to form highly fluorescent derivatives.[7]
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the derivatization of this compound with BSTFA to form its trimethylsilyl (TMS) derivative.
Materials:
-
This compound standard solution (1 mg/mL in a suitable solvent like ethyl acetate or acetonitrile)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile (reaction solvent)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Pipette 100 µL of the this compound standard solution into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Logical Workflow for Silylation
Caption: Silylation workflow for GC-MS analysis.
Protocol 2: Acylation for GC-MS Analysis
This protocol details the derivatization of this compound with trifluoroacetic anhydride (TFAA).
Materials:
-
This compound standard solution (1 mg/mL in ethyl acetate)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Heating block
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Transfer 100 µL of the this compound solution to a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and vortex for 1 minute.
-
Heat the reaction mixture at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 3: Derivatization with Dansyl Chloride for HPLC-FLD Analysis
This protocol outlines the derivatization of this compound with dansyl chloride to produce a fluorescent derivative.
Materials:
-
This compound standard solution (100 µg/mL in acetonitrile)
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Heating block
-
HPLC vials
-
Vortex mixer
Procedure:
-
In an HPLC vial, mix 50 µL of the this compound standard solution with 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 45 minutes in the dark.
-
Cool the vial to room temperature.
-
The sample is ready for injection into the HPLC-FLD system.
Signaling Pathway of Derivatization for HPLC-FLD
Caption: Derivatization and detection pathway for HPLC-FLD.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be expected from the analysis of derivatized this compound. The values are based on typical performance characteristics for similar derivatized compounds.
Table 1: GC-MS Analysis of TMS-Derivatized this compound
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Recovery | 92 - 105% |
| Precision (RSD%) | < 10% |
Table 2: HPLC-FLD Analysis of Dansyl-Derivatized this compound
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
| Recovery | 95 - 108% |
| Precision (RSD%) | < 8% |
Conclusion
The derivatization protocols presented here provide robust methods for the sensitive and reliable quantification of this compound in various sample matrices. Silylation and acylation are effective for enhancing GC-MS analysis, while fluorescent labeling with dansyl chloride offers excellent sensitivity for HPLC-FLD applications. The choice of derivatization strategy will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. These methods can be adapted and validated for specific research and development needs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]
- 4. forensicsciencereview.com [forensicsciencereview.com]
- 5. youtube.com [youtube.com]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylpiperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylpiperidine-2,6-dione, also known as 3-phenylglutarimide, is a key structural motif found in a variety of biologically active compounds. Its derivatives are of significant interest in medicinal chemistry and drug development, particularly as ligands for the E3 ubiquitin ligase Cereblon (CRBN). The recruitment of CRBN by molecules containing the glutarimide moiety can induce the degradation of specific target proteins, a mechanism exploited in the development of Proteolysis Targeting Chimeras (PROTACs). The availability of a robust, scalable synthesis of this compound is therefore crucial for advancing research in this area.
These application notes provide a detailed protocol for the large-scale synthesis of this compound, adapted from a transition-metal-free method that is amenable to industrial production. The protocol is intended to guide researchers in producing multi-gram to kilogram quantities of this important research chemical.
Scalable Synthesis of this compound
A highly efficient and scalable method for the synthesis of this compound involves the potassium tert-butoxide (KOtBu)-promoted condensation of methyl phenylacetate and acrylamide. This one-pot reaction proceeds via a Michael addition followed by an intramolecular cyclization, offering a straightforward and cost-effective route to the desired product.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Reactors: 20 L and 50 L glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling jacket), a reflux condenser, and an inert gas inlet (Nitrogen or Argon).
-
Reagents:
-
Methyl phenylacetate (≥99%)
-
Acrylamide (≥98%)
-
Potassium tert-butoxide (KOtBu) (≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous (≤0.005% water)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Ethyl acetate (EtOAc), technical grade
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Large Büchner funnel and filter flask
-
Rotary evaporator with a large-capacity flask
-
Vacuum oven
-
Analytical balance
-
Standard laboratory glassware
-
Large-Scale Synthesis Protocol (5 kg Scale)
This protocol is designed for the synthesis of approximately 5 kg of this compound.
1. Reaction Setup:
-
Ensure the 50 L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with anhydrous N,N-Dimethylformamide (DMF) (15 L).
-
Begin stirring and cool the solvent to -20 °C using the reactor's cooling jacket.
2. Reagent Addition:
-
To the cooled DMF, add methyl phenylacetate (6.0 kg, 39.95 mol, 1.2 equiv).
-
In a separate, dry container, mix acrylamide (2.37 kg, 33.30 mol, 1.0 equiv) and potassium tert-butoxide (KOtBu) (4.48 kg, 39.95 mol, 1.2 equiv). Caution: Acrylamide is a neurotoxin and suspected carcinogen. Handle with appropriate personal protective equipment (PPE). KOtBu is a strong base and is corrosive and moisture-sensitive; handle under an inert atmosphere.
-
Slowly add the acrylamide and KOtBu mixture to the stirred solution in the reactor over a period of 1-2 hours, ensuring the internal temperature is maintained at or below -15 °C.
3. Reaction:
-
After the addition is complete, maintain the reaction mixture at -20 °C for 30 minutes.
-
Allow the reaction to warm to 25 °C and stir for an additional 6 hours at this temperature. Monitor the reaction progress by TLC or LC-MS if desired.
4. Work-up and Quenching:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding 1M aqueous HCl (approximately 40 L) to adjust the pH to ~2-3. Caution: Quenching is exothermic. Add the acid at a rate that maintains the internal temperature below 20 °C.
-
Transfer the quenched reaction mixture to a large separatory funnel or extraction vessel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 L).
-
Combine the organic layers and wash with water (2 x 10 L) and then with brine (1 x 10 L).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is ethyl acetate/heptane or isopropanol.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) to facilitate crystallization.
-
Collect the purified product by filtration, wash with cold heptane, and dry in a vacuum oven at 50 °C to a constant weight.
Data Presentation
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 143-146 °C |
| Purity (by HPLC) | ≥98% |
| Yield | 75-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (s, 1H, NH), 7.40-7.25 (m, 5H, Ar-H), 3.65 (dd, J = 8.0, 4.0 Hz, 1H, CH), 2.90-2.70 (m, 4H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.5, 172.0, 138.0, 129.0, 128.0, 127.5, 45.0, 32.0, 31.0 |
| Mass Spec (ESI+) | m/z 190.08 [M+H]⁺, 212.06 [M+Na]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway Context: Cereblon Recruitment
This compound is a fundamental scaffold for molecules that recruit the E3 ubiquitin ligase Cereblon (CRBN). This interaction is central to the mechanism of action for a class of drugs known as "molecular glues" and is a key component of PROTACs.
Caption: Role of the this compound scaffold in PROTAC-mediated protein degradation.
Application of 4-Phenylpiperidine-2,6-dione in Oncology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylpiperidine-2,6-dione scaffold is a core structural motif found in a number of biologically active compounds. While direct oncology research on this compound is not extensively documented in publicly available literature, its close structural analogs, such as thalidomide and its derivatives (immunomodulatory drugs or IMiDs), are well-established anticancer agents. This document provides a detailed overview of the potential applications of the this compound core in oncology research, drawing insights from the mechanisms and experimental data of its structural analogs. The protocols and pathways described herein are based on studies of these related compounds and serve as a foundational guide for investigating the potential of novel this compound derivatives as anticancer agents.
The piperidine-2,6-dione ring is a key pharmacophore that has demonstrated significant therapeutic efficacy in oncology.[1][2] Derivatives built upon this scaffold have been shown to exhibit a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3][4][5]
Key Mechanistic Insights from Structural Analogs
The anticancer effects of compounds containing the piperidine-2,6-dione moiety are often attributed to their ability to interact with various molecular targets implicated in cancer pathogenesis. Key mechanisms of action elucidated from studies of its analogs include:
-
Induction of Apoptosis and Cell Cycle Arrest: Many derivatives of the piperidine scaffold have been shown to induce programmed cell death (apoptosis) in cancer cells and halt their progression through the cell cycle.[3][6] For instance, certain 3,6-diunsaturated 2,5-diketopiperazine derivatives induce apoptosis and block cell cycle progression in the G2/M phase.[3]
-
Modulation of Key Signaling Pathways: The piperidine moiety is a component of molecules that regulate critical signaling pathways essential for cancer development, such as STAT-3, NF-κB, and PI3K/Akt.[4]
-
Upregulation of Tumor Suppressor Genes: Some piperidine derivatives, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have been observed to increase the mRNA expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax.[2]
-
Inhibition of Angiogenesis: Thalidomide, a notable analog, is known for its anti-angiogenic properties, which inhibit the formation of new blood vessels that tumors need to grow.
-
Targeting Protein Degradation: A key mechanism of thalidomide and its analogs is the hijacking of the E3 ubiquitin ligase cereblon (CRBN), leading to the targeted degradation of specific proteins essential for cancer cell survival.
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro anticancer activity of various derivatives containing the piperidine-2,6-dione or a related piperidine scaffold against different cancer cell lines. This data provides a benchmark for the potential efficacy of novel this compound derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,6-Diunsaturated 2,5-Diketopiperazine (Comp. 11) | A549 (Lung) | 1.2 | [3] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (Comp. 11) | HeLa (Cervical) | 0.7 | [3] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (Comp. 6) | HeLa (Cervical) | 8.9 | [3] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (Comp. 8) | A549 (Lung) | 7.3 | [3] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (Comp. 8) | HeLa (Cervical) | 4.5 | [3] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (Comp. 9) | A549 (Lung) | 5.2 | [3] |
| 3,6-Diunsaturated 2,5-Diketopiperazine (Comp. 9) | HeLa (Cervical) | 3.1 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound and its derivatives in an oncology research setting.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the number of apoptotic and necrotic cells following treatment with a compound.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Signaling Pathways Modulated by Piperidine Derivatives
The following diagram illustrates the key signaling pathways often targeted by anticancer compounds containing a piperidine moiety, leading to the inhibition of cancer cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylpiperidine-2,6-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-phenylpiperidine-2,6-dione. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant biological pathway information to address common challenges encountered during synthesis.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a frequent issue. Several factors could be contributing to this problem. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as 3-phenylglutaric acid, phenylacetonitrile, or the corresponding aniline and glutaric anhydride derivatives. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in the potassium tert-butoxide (KOtBu)-promoted synthesis, suboptimal temperatures or an inappropriate solvent can drastically reduce yields. Some published procedures report yields as low as 39-46% with this method.[1] A more recently developed, transition-metal-free approach using methyl acetates and acrylamides has shown improved and more consistent yields.[1]
-
Incomplete Cyclization: The final ring-closure step to form the dione can be challenging. Ensure that the conditions for cyclization (e.g., heating, acid or base catalysis) are optimal and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Side Reactions: Undesired side reactions can consume starting materials or the desired product. Common side reactions include polymerization of acrylate derivatives or hydrolysis of the dione ring under harsh acidic or basic conditions.
-
Purification Losses: Significant loss of product can occur during the purification process. Recrystallization is a common method for purifying this compound. Optimizing the solvent system for recrystallization is crucial to maximize recovery.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I minimize them?
A2: The formation of byproducts is a common challenge. The nature of the byproducts will depend on the synthetic route chosen.
-
Michael Addition Route: If you are using a Michael addition of a phenyl-containing nucleophile to an acrylate derivative, potential byproducts include the uncyclized intermediate, polymers of the acrylate, and products of side reactions of the nucleophile. To minimize these, ensure a 1:1 stoichiometry of the reactants and control the reaction temperature carefully.
-
Glutaric Anhydride Route: When reacting 3-phenylglutaric anhydride with an amine source, incomplete reaction can leave unreacted starting materials. The formation of the intermediate amic acid is expected, and its efficient cyclization to the imide is key. Overheating can lead to decomposition.
-
Purification: Column chromatography is often effective for separating the desired product from byproducts before final purification by recrystallization.
Q3: What is the best method for purifying the final product, this compound?
A3: Recrystallization is the most common and effective method for obtaining high-purity this compound.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing piperidine-2,6-dione derivatives include ethanol, ethyl acetate, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. The ideal solvent system should be determined experimentally.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q4: I am having trouble with the cyclization step. What are some alternative methods?
A4: If direct cyclization is proving difficult, a two-step approach can be more reliable. For example, in the synthesis from aniline and glutaric anhydride, the intermediate 4-(phenylcarbamoyl)butanoic acid is formed first. This intermediate can then be cyclized using a dehydrating agent like acetyl chloride or by heating. One reported method involves refluxing the intermediate with acetyl chloride until the evolution of HCl gas ceases.[2]
Experimental Protocols
Method 1: From Glutaric Anhydride and Aniline (Adapted)
This two-step method involves the formation of an intermediate amic acid followed by cyclization.
Step 1: Synthesis of 4-(Phenylcarbamoyl)butanoic acid
-
To a solution of aniline (10 mmol) in a suitable solvent such as toluene (20 mL) at room temperature, add glutaric anhydride (9.1 mmol).[3]
-
Reflux the resulting mixture for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the residue with n-pentane (50 mL) to precipitate the solid product.
-
Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum. The crude product can often be used in the next step without further purification.
Step 2: Cyclization to 1-Phenylpiperidine-2,6-dione
-
Dissolve the crude 4-(phenylcarbamoyl)butanoic acid from the previous step in a suitable solvent like chloroform under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) (12 mmol).
-
Reflux the resulting solution for 14 hours.[3]
-
After cooling, the reaction mixture can be worked up by washing with aqueous solutions to remove impurities, followed by drying and evaporation of the solvent.
-
The crude product is then purified by recrystallization.
Method 2: Michael Addition/Intramolecular Cyclization (Adapted from a general procedure)
This method involves the reaction of a methyl arylacetate with acrylamide in the presence of a strong base.
-
In a reaction flask under a nitrogen atmosphere, dissolve methyl phenylacetate (6 mmol) and acrylamide (3 mmol) in anhydrous N,N-dimethylformamide (DMF) (3 mL).
-
Cool the mixture to -20 °C.
-
Add potassium tert-butoxide (KOtBu) (6 mmol) portion-wise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for another 6 hours.[1]
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography followed by recrystallization.
Quantitative Data Summary
The following table summarizes yield data for the synthesis of α-phenyl-substituted piperidine-2,6-diones under different conditions, adapted from a study on a facile and practical synthesis.[4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 25 | 6 | No Reaction |
| 2 | K2CO3 | DMF | 25 | 6 | No Reaction |
| 3 | DBU | DMF | 25 | 6 | Trace |
| 4 | t-BuOK | Toluene | 25 | 6 | No Reaction |
| 5 | t-BuOK | EtOAc | 25 | 6 | No Reaction |
| 6 | t-BuOK | DMF | 25 | 6 | 58 |
| 7 | t-BuOK | DMF | 0 for 0.5h, then 25 | 6 | 70 |
| 8 | t-BuOK | DMF | -20 for 0.5h, then 25 | 6 | 88 |
| 9 | NaOtBu | DMF | -20 for 0.5h, then 25 | 6 | 86 |
| 10 | LiOtBu | DMF | -20 for 0.5h, then 25 | 6 | 66 |
Data adapted from a general procedure for α-substituted piperidine-2,6-diones and may require optimization for the 4-phenyl derivative.
Signaling Pathway and Experimental Workflow Diagrams
Cereblon-Mediated Protein Degradation
Glutarimide derivatives, the core structure of which is present in this compound, are known to interact with the protein Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. This interaction can lead to the targeted degradation of specific proteins, a mechanism exploited by drugs like thalidomide and its analogs.[5][6]
Caption: Cereblon-mediated protein degradation pathway initiated by a glutarimide derivative.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutethimide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield of 4-Phenylpiperidine-2,6-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-phenylpiperidine-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies include the reaction of α-aryl ketones with acrylamide in the presence of a strong base like potassium tert-butoxide (KOtBu), the cyclization of 2-aryl methyl 4-cyano-butanoate or pentanedinitrile under acidic conditions, and a two-step process involving the reaction of an aniline derivative with glutaric anhydride followed by cyclization.[1][2]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, time), incorrect stoichiometry of reactants, impure starting materials, or the presence of moisture in the reaction. The choice of base and solvent also plays a critical role. For instance, in KOtBu-promoted reactions, yields have been reported in the moderate range of 39–46%.[1]
Q3: I am observing significant side product formation. How can I minimize this?
A3: Side product formation is often due to the high reactivity of intermediates or side reactions promoted by the reaction conditions. For base-catalyzed reactions, consider lowering the reaction temperature or using a less reactive base if possible. In multi-step syntheses, purification of intermediates is crucial to prevent carry-over of impurities that can interfere with subsequent steps.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. periodically taking aliquots from the reaction mixture and analyzing them by TLC will help determine the optimal reaction time.
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagent (e.g., old KOtBu). | Use freshly opened or properly stored reagents. Test the activity of the base. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Presence of moisture, which can quench the base. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor quality of starting materials. | Purify starting materials before use. Verify their identity and purity by analytical techniques such as NMR or melting point. | |
| Formation of Multiple Products | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature. Consider a stepwise addition of reagents. |
| Incorrect stoichiometry, leading to side reactions. | Carefully control the molar ratios of the reactants. For the KOtBu-promoted synthesis, an adjusted ratio of acrylamide:α-aryl ketone:KOtBu of 1:1.2:1.2 has been used for scale-up.[1] | |
| The base is too strong, causing undesired reactions. | Experiment with a milder base if the reaction mechanism allows. | |
| Difficulty in Product Isolation | Product is highly soluble in the work-up solvent. | Use a different solvent for extraction. Perform multiple extractions with smaller volumes of solvent. |
| Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through a pad of celite. | |
| Product co-elutes with impurities during column chromatography. | Optimize the solvent system for column chromatography by testing different solvent polarities. Consider using a different stationary phase. |
Experimental Protocols
Protocol 1: KOtBu-Promoted Synthesis of this compound
This protocol is adapted from a method for preparing α-phenyl substituted piperidine-2,6-diones.[1]
Materials:
-
α-Phenyl ketone
-
Acrylamide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the α-aryl ketone (2 equivalents) and acrylamide (1 equivalent) in anhydrous DMF, add KOtBu (2 equivalents) at -20 °C.
-
Stir the reaction mixture at -20 °C for 30 minutes.
-
Allow the reaction to warm to room temperature (25 °C) and continue stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Two-Step Synthesis via Glutaric Anhydride and CDI
This protocol is based on a general procedure for the synthesis of piperidine-2,6-dione derivatives.[2]
Step 1: Formation of the Glutaramic Acid Intermediate
-
To a solution of the corresponding aniline derivative (1 equivalent) in toluene, add glutaric anhydride (0.91 equivalents) at room temperature.
-
Reflux the resulting mixture for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with n-pentane to precipitate the product.
-
Filter the solid, wash with n-pentane, and dry under vacuum. The crude product is often used directly in the next step.
Step 2: Cyclization to the Piperidine-2,6-dione
-
Dissolve the crude product from Step 1 in chloroform under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents).
-
Reflux the resulting solution for 14 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
| Method | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| KOtBu-Promoted Reaction | α-Aryl Ketone, Acrylamide, KOtBu | DMF | -20 °C to 25 °C | 6.5 h | 39-46% | [1] |
| Glutaric Anhydride & CDI | Aniline, Glutaric Anhydride, CDI | Toluene, Chloroform | Reflux | 2 h + 14 h | Not specified | [2] |
Visualizations
Caption: Workflow for KOtBu-Promoted Synthesis.
Caption: Workflow for Two-Step Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Purification of 4-Phenylpiperidine-2,6-dione and its Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 4-phenylpiperidine-2,6-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: The final product shows multiple spots on TLC, even after initial purification.
| Potential Cause | Suggested Solution |
| Presence of Stereoisomers: The synthesis of this compound can result in diastereomers, which may have very similar Rf values on TLC. | - Optimize Chromatography: Use a longer column, a shallower solvent gradient, or a different solvent system to improve separation. Consider using a chiral column if enantiomers are a possibility. - Recrystallization: Attempt fractional recrystallization with various solvents to selectively crystallize one isomer. |
| Unreacted Starting Materials: Residual starting materials, such as aniline derivatives and glutaric anhydride, may persist in the product. | - Aqueous Wash: If the starting materials have different solubility profiles in acidic or basic aqueous solutions, perform a liquid-liquid extraction to remove them. - Column Chromatography: A well-chosen solvent system should effectively separate the product from the starting materials. |
| Formation of Michael Addition Byproducts: The Michael addition step in the synthesis can sometimes lead to the formation of side products.[1][2] | - Chromatography Optimization: Experiment with different solvent polarities to achieve better separation of the desired product from byproducts. - Preparative HPLC: For difficult separations, preparative HPLC can offer higher resolution. |
| Product Degradation (Hydrolysis): The glutarimide ring is susceptible to hydrolysis, especially in the presence of water and acid or base, leading to ring-opening.[3] | - Neutral Conditions: Ensure all purification steps are carried out under neutral pH conditions. - Anhydrous Solvents: Use dry solvents for chromatography and recrystallization to minimize hydrolysis. - Temperature Control: Avoid excessive heat during purification steps. |
Problem 2: Low yield after column chromatography.
| Potential Cause | Suggested Solution |
| Product is too polar/non-polar for the chosen solvent system: The product may be sticking to the column or eluting too quickly with the solvent front. | - TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find one that gives the desired product an Rf value between 0.2 and 0.4. |
| Irreversible adsorption onto silica gel: Highly polar compounds can sometimes bind irreversibly to the acidic silica gel. | - Use of Additives: Add a small amount of a modifying agent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent to reduce tailing and improve recovery. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. |
| Product Degradation on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | - Neutralized Silica Gel: Use silica gel that has been pre-treated with a neutralizing agent. - Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography. |
Problem 3: Difficulty in achieving crystallization.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. | - Solvent Screening: Test the solubility of the crude product in a range of solvents of varying polarities at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. |
| Presence of impurities: Impurities can inhibit crystal formation. | - Pre-purification: Pass the crude product through a short plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Oiling out: The compound may be melting at the temperature of the hot solvent and separating as an oil rather than dissolving. | - Use a higher boiling point solvent or a solvent mixture: This can help to keep the compound dissolved at a higher temperature. - Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a cold bath. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts can include unreacted starting materials, products of side reactions such as elimination, and diastereomers.[4] The specific byproducts will depend on the synthetic route employed. For instance, if using 3-bromopiperidine-2,6-dione as a precursor, elimination byproducts can be a significant issue.[4] In syntheses involving Michael addition, byproducts from alternative addition pathways or self-condensation of reactants can also be present.[1][2]
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A common starting point for the purification of piperidine-2,6-dione derivatives is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or methanol.[5] For example, a gradient of ethyl acetate in hexane or methanol in chloroform is often effective. It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) in various solvent mixtures.
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed by multiple analytical techniques. A single sharp peak in an HPLC chromatogram and a single spot on a TLC plate (visualized under UV light and with a staining agent) are good indicators of purity. Further confirmation should be obtained using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to ensure the structure is correct and no significant impurities are present.
Q4: My compound appears to be degrading during purification. What can I do?
A4: The glutarimide moiety can be sensitive to both acidic and basic conditions, potentially leading to hydrolysis.[3] If you suspect degradation, try to maintain neutral pH throughout the purification process. Use neutralized silica gel for chromatography and avoid acidic or basic additives in your solvents unless necessary. Also, minimize exposure to high temperatures and work up the purification steps as quickly as possible.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., ethyl acetate/hexane or methanol/chloroform, optimized by TLC)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, DMF/ethanol, optimized by solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship between a common purification problem, its potential causes, and troubleshooting solutions.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 4-Phenylpiperidine-2,6-dione for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-phenylpiperidine-2,6-dione and related compounds during bioassay development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative precipitating in my aqueous bioassay buffer?
A: Precipitation is a common issue for poorly water-soluble compounds like many piperidine derivatives.[1][2] This often occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, causing the compound to crash out of solution once the organic solvent concentration is no longer sufficient to keep it dissolved. The aqueous buffer's pH, ionic strength, and presence of proteins can also influence solubility.
Q2: What is the first step I should take to address solubility issues?
A: The initial and often simplest approach is to optimize the solvent system. This can involve adjusting the pH of the buffer or using a co-solvent.[1][3][4] For many compounds, slight changes in the formulation can significantly improve solubility without altering the compound's structure.
Q3: How can I determine the appropriate pH for my buffer to improve solubility?
A: The ideal pH depends on the acidic and basic properties (pKa) of your compound. For a compound like this compound, which has a glutarimide ring, the N-H proton is weakly acidic. Adjusting the pH to be 1-2 units above the pKa can deprotonate the molecule, forming a more soluble salt. A preliminary pH-solubility profile experiment is recommended.
Q4: Are there any "universal" solvents or excipients that I can try?
A: While there is no single universal solution, some excipients are broadly effective for enhancing the solubility of poorly soluble drugs. These include:
-
Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used to increase the solvent capacity of aqueous solutions.[5]
-
Surfactants: Tween® 80 and Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[1][6][7]
Q5: Will modifying my compound to improve solubility affect its biological activity?
A: Chemical modifications, such as creating a prodrug or salt form, can alter the compound's interaction with its biological target.[8] It is crucial to test the modified compound in parallel with the parent compound (if solubility permits) to ensure that the observed biological activity is not compromised. Physical modifications, like altering the particle size or using a specific formulation, are less likely to impact the intrinsic activity of the molecule.
Troubleshooting Guide
If you are experiencing poor solubility with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment and Solvent Optimization
-
Re-evaluate your stock solution: Ensure your compound is fully dissolved in your stock solvent (e.g., 100% DMSO) before diluting it into the aqueous bioassay buffer. Storing DMSO stocks at low temperatures can sometimes cause precipitation.[5]
-
Optimize the final concentration of the organic solvent: Determine the maximum percentage of your stock solvent (e.g., DMSO) that your bioassay can tolerate without affecting the results. Increasing this percentage may keep your compound in solution.
-
Adjust the pH of the bioassay buffer: Perform a simple experiment by preparing your assay buffer at different pH values (e.g., 6.0, 7.4, 8.5) to see if this improves solubility.
-
Incorporate a co-solvent: If pH adjustment is not sufficient, consider adding a water-miscible co-solvent like ethanol or PEG 400 to your assay buffer.[9]
Step 2: Formulation Strategies
If solvent optimization is unsuccessful, more advanced formulation techniques may be necessary.
-
Use of Surfactants: Introduce a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 into your assay buffer. These agents can form micelles to solubilize your compound.
-
Complexation with Cyclodextrins: Cyclodextrins are effective at encapsulating hydrophobic molecules.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be considered, although these are more complex to prepare for in vitro assays.[10][11]
Step 3: Physical Modification of the Compound
These methods are typically employed during the preparation of the solid compound before it is dissolved.
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.[1][4][12] This can be achieved through techniques like micronization or nanosuspension.[6]
-
Use of Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[7][13]
Step 4: Chemical Modification
If all other methods fail, you may need to consider synthesizing a more soluble analog or prodrug.
-
Salt Formation: If your compound has a sufficiently acidic or basic functional group, forming a salt can dramatically increase its aqueous solubility.
-
Prodrug Approach: A prodrug is a chemically modified, often more soluble version of the parent drug that is converted to the active form in vivo or in the assay system.[8][14] A common strategy for compounds with hydroxyl or amine groups is to create a phosphate ester prodrug.[8]
Quantitative Data Summary
The following table provides a hypothetical comparison of different solubilization methods for a poorly soluble compound like this compound. The values are for illustrative purposes to demonstrate the potential improvement with each technique.
| Solubilization Method | Initial Concentration (µM) | Final Concentration (µM) in Aqueous Buffer (pH 7.4) | Fold Increase in Solubility |
| Control (DMSO only) | 10,000 | 5 | 1x |
| pH Adjustment | 10,000 | 25 | 5x |
| Co-solvent (10% Ethanol) | 10,000 | 50 | 10x |
| Surfactant (0.1% Tween® 80) | 10,000 | 150 | 30x |
| Cyclodextrin (2% HP-β-CD) | 10,000 | 500 | 100x |
| Solid Dispersion | N/A | >1000 | >200x |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 9.0).
-
Add an excess amount of the solid this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to determine the optimal pH range for solubilization.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., a 10% w/v solution).
-
Slowly add the this compound to the cyclodextrin solution while stirring.
-
Continue to stir the mixture at room temperature for 24 hours.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the compound complexed with the cyclodextrin and is ready for use in bioassays. The concentration of the dissolved compound should be confirmed analytically.
Visualizations
Caption: A general workflow for addressing solubility issues.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Novel Techniques For Solubility Enhancement [drugdeliveryleader.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. future4200.com [future4200.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: 4-Phenylpiperidine-2,6-dione in DMSO
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability and storage of 4-phenylpiperidine-2,6-dione dissolved in dimethyl sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
When preparing a stock solution, it is crucial to use a high-purity, anhydrous grade of DMSO to minimize potential degradation.[1] The powder form of this compound should be fully dissolved in DMSO. Sonication can be used to aid dissolution if necessary. Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: What are the optimal storage conditions for a this compound DMSO stock solution?
For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable for up to one month.[2] It is critical to prevent the introduction of moisture, which can accelerate compound degradation.[1][3][4] Ensure that the storage vials are tightly sealed.
Q3: How long can I store this compound in DMSO?
Q4: Can I store my this compound DMSO solution at room temperature?
No, room temperature storage is not recommended. Studies have shown that a significant percentage of compounds stored in DMSO at room temperature can degrade over several months.[5] To ensure the efficacy and reproducibility of your experiments, stock solutions should be stored at or below -20°C.
Q5: How do repeated freeze-thaw cycles affect the stability of the compound?
Repeatedly freezing and thawing a DMSO stock solution can compromise the stability of the dissolved compound.[2] This is due to the potential for increased water absorption and the physical stress of phase changes, which can accelerate degradation. It is best practice to prepare single-use aliquots to avoid this issue. While some studies have shown no significant loss for certain compounds after multiple freeze-thaw cycles, this is not a universal observation and should be considered a risk.[4]
Troubleshooting Guide
If you are encountering inconsistent or unexpected results in your experiments, consider the following troubleshooting steps related to your this compound DMSO solution.
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results between batches. | Degradation of the compound in older stock solutions. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Compare the performance of the new stock against the old one in a control experiment. |
| Precipitation of the compound upon dilution into aqueous buffer. | Make initial serial dilutions in DMSO before adding to the final aqueous medium. The compound may only be soluble in the aqueous medium at its final working concentration.[1] | |
| Loss of compound activity over time. | The compound may be unstable under the current storage conditions. | Review your storage protocol. Ensure the solution is stored at -80°C for long-term storage and that single-use aliquots are used to avoid freeze-thaw cycles.[2] |
| The DMSO used may contain water, which can cause hydrolysis or other degradation pathways. | Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1] | |
| Visible precipitate in the DMSO stock solution after thawing. | The compound may have low solubility at colder temperatures or may have crystallized out of solution. | Before use, allow the vial to equilibrate to room temperature and vortex or sonicate to ensure the compound is fully redissolved.[3] If precipitation persists, a stability study may be needed. |
Data Summary: General Compound Stability in DMSO
The following table summarizes general findings on the stability of compounds stored in DMSO. Note that these are general guidelines and the stability of this compound may vary.
| Storage Condition | Duration | Observed Stability | Source |
| Room Temperature | 3 months | 92% of compounds observed | [5] |
| Room Temperature | 6 months | 83% of compounds observed | [5] |
| Room Temperature | 1 year | 52% of compounds observed | [5] |
| -20°C | 1 month | Generally stable | [2] |
| -80°C | 6 months | Generally stable | [2] |
| Freeze/Thaw Cycles (-15°C to 25°C) | 11 cycles | No significant loss for tested compounds | [4] |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
To determine the specific stability of this compound in your laboratory's storage conditions, a stability study can be performed.
-
Preparation: Prepare a fresh, concentrated stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Distribute the stock solution into multiple, tightly sealed vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Points: Designate several time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
Analysis: At each time point, analyze an aliquot from each storage condition using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Compare the peak area of the parent compound at each time point to the initial (time 0) sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
Caption: Key factors influencing the stability of compounds in DMSO.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Phenylpiperidine-2,6-dione Precipitation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and resolving precipitation issues with 4-phenylpiperidine-2,6-dione in aqueous buffers during in vitro experiments.
Troubleshooting Guide
Compound precipitation can significantly compromise experimental results by lowering the effective concentration of the test compound and introducing artifacts.[1] The following guide outlines common observations, their potential causes, and actionable solutions to address the precipitation of this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of a DMSO stock solution into aqueous buffer. | Solvent Shock: The rapid change in solvent polarity when a concentrated Dimethyl Sulfoxide (DMSO) stock is diluted into an aqueous buffer can cause the compound to crash out of solution.[2][3] | - Decrease the final concentration of the compound in the assay.[1]- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.[1]- Perform serial dilutions of the stock solution in the assay buffer.[1]- Add the compound stock to the buffer dropwise while gently vortexing or stirring.[2]- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound.[1] |
| Precipitation occurs over time during incubation. | Low Kinetic Solubility: The compound may be kinetically soluble upon initial dilution but precipitates over time as it reaches its lower thermodynamic solubility limit.[2]Temperature Shift: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.[1] | - Prepare fresh working solutions immediately before each experiment.[2]- If storage is necessary, consider storing at room temperature if the compound is stable, or reformulating the buffer with a co-solvent.[2]- Pre-warm all solutions and labware to the incubation temperature before mixing. |
| Precipitation is observed only at higher concentrations. | Exceeding Solubility Limit: The concentrations being tested are higher than the maximum solubility of this compound in the specific assay buffer.[2] | - Determine the maximum soluble concentration of the compound in your assay buffer (see Experimental Protocols section).- If higher concentrations are necessary, consider reformulating the buffer with a small percentage of a co-solvent or by adjusting the pH.[2] |
| Precipitation occurs after freeze-thaw cycles of the stock solution. | Poor Solubility at Low Temperatures: The compound may have limited solubility in the stock solvent (e.g., DMSO) at low temperatures.[1]Water Absorption: DMSO is hygroscopic and can absorb water over time, which can reduce the solubility of the compound.[1] | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]- Before use, warm the stock solution to room temperature and vortex to ensure any precipitate is redissolved.[1]- Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[1] |
| Precipitation is dependent on the buffer composition. | pH-Dependent Solubility: The solubility of this compound may be sensitive to the pH of the buffer.[4]Interaction with Buffer Components: Salts, proteins, or other components in the buffer can interact with the compound and reduce its solubility.[1] | - Test the compound's solubility at different pH values to find the optimal range.[2]- Evaluate the compound's solubility in a simpler buffer (e.g., Phosphate-Buffered Saline) to determine if specific media components are causing the issue.[1] |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, which is soluble in DMSO, precipitate in my aqueous assay buffer?
A1: This is a common phenomenon known as "solvent shock".[3] While this compound may be highly soluble in an organic solvent like DMSO, its solubility can be significantly lower in an aqueous environment. When a small volume of the concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent polarity changes dramatically, causing the compound's solubility to plummet and leading to precipitation.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: A final DMSO concentration of 0.5% to 1% is a widely accepted standard for many cell-based assays.[3] While higher concentrations might improve the solubility of your compound, they can also be toxic to cells or cause other off-target effects, which could confound your experimental results.[5] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.
Q3: How can I determine the aqueous solubility of my specific batch of this compound?
A3: If solubility data is not available, you can perform an experimental solubility test, such as a kinetic solubility assay.[2] A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you determine the maximum concentration of the compound that remains in solution in your specific buffer and under your experimental conditions.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, for compounds with ionizable groups, solubility can be highly pH-dependent.[4][6] The piperidine ring in the structure has a basic nitrogen atom, and the dione moiety can exhibit acidic properties. Therefore, altering the pH can change the ionization state of the molecule and potentially increase its interaction with water, thus improving solubility. It is advisable to test a range of pH values to find the optimal conditions for your experiment.
Q5: Is it acceptable to use a solution that has a visible precipitate?
A5: No, it is strongly advised against using a solution with a visible precipitate.[1] The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental data.
Quantitative Data
The following table provides hypothetical solubility data for this compound in various buffers to illustrate the impact of buffer composition on solubility. Researchers should experimentally determine the solubility for their specific experimental conditions.
| Buffer System | pH | Co-solvent (DMSO) | Temperature (°C) | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5% | 25 | 50 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.0% | 25 | 100 |
| Tris-HCl | 8.0 | 0.5% | 25 | 75 |
| Acetate Buffer | 5.0 | 0.5% | 25 | 20 |
| PBS with 5% BSA | 7.4 | 0.5% | 37 | > 200 |
Experimental Protocols
Protocol: Kinetic Solubility Assay by Nephelometry
This protocol helps determine the maximum concentration at which this compound remains soluble in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen aqueous assay buffer
-
96-well microplates (clear bottom)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or plate reader capable of measuring light scattering (e.g., at 620 nm)
Methodology:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Create Serial Dilutions in DMSO: In a 96-well plate (the "compound plate"), perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Prepare Assay Plate: Add 198 µL of your chosen aqueous buffer to the wells of a new 96-well plate (the "assay plate").
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix and Incubate: Immediately mix the contents of the assay plate by gentle shaking for 30-60 seconds. Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours), protected from light.
-
Measure Turbidity: Read the plate using a nephelometer or measure the absorbance at a wavelength where precipitated compounds scatter light (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in light scattering or absorbance is observed above the background is considered the kinetic solubility limit of the compound in that buffer.
Visualizations
Troubleshooting Workflow for Precipitation
The following diagram outlines a logical workflow for diagnosing and resolving issues with this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 4-Phenylpiperidine-2,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenylpiperidine-2,6-dione.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on a primary synthetic route involving the Michael addition of a phenylacetate derivative to acrylamide, followed by an intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A widely used and efficient method is the base-catalyzed Michael addition of a methyl or ethyl phenylacetate to acrylamide, followed by an intramolecular imidation/cyclization. This two-step, one-pot synthesis is known for its operational simplicity and good yields under optimized conditions.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are the most common culprits and their solutions:
-
Suboptimal Reaction Temperature: Higher temperatures can promote side reactions. It has been demonstrated that decreasing the reaction temperature can significantly increase the yield of the desired product.[1]
-
Incorrect Base or Stoichiometry: The choice and amount of base are critical. A strong base like potassium tert-butoxide (KOtBu) is commonly used. Ensure the correct molar equivalents of the base are used relative to the starting materials.
-
Presence of Water: The reaction is sensitive to water, which can lead to hydrolysis of the ester starting material and the dione product. Ensure all reagents and solvents are anhydrous.
-
Inefficient Cyclization: The intramolecular cyclization may be slow or incomplete. Ensure sufficient reaction time is allowed for this step.
Q3: I am observing a significant amount of a white, insoluble solid in my reaction mixture. What could this be?
A3: A common side reaction when using acrylamide under basic conditions is its polymerization. The white, insoluble solid is likely polyacrylamide. To mitigate this, consider the following:
-
Control the rate of addition: Add the base or acrylamide solution slowly to the reaction mixture to control the exotherm and minimize localized high concentrations of the initiator (base).
-
Lower the reaction temperature: Polymerization is often more favorable at higher temperatures.
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Besides unreacted starting materials, common impurities may include:
-
Michael Adduct Intermediate: The linear intermediate formed after the Michael addition but before cyclization may be present if the reaction is incomplete.
-
Hydrolyzed Product: The piperidine-2,6-dione ring can be susceptible to hydrolysis under strongly basic or acidic conditions, leading to the formation of the corresponding glutaric acid derivative.
-
Polyacrylamide: As mentioned in Q3, this can be a significant impurity.
Troubleshooting Flowchart
References
Technical Support Center: Optimization of 4-Phenylpiperidine-2,6-dione Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 4-phenylpiperidine-2,6-dione and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-phenylpiperidine-2,6-diones, categorized by the synthetic method.
Method 1: KOtBu-Promoted Reaction of Methyl Phenylacetate and Acrylamide
This modern approach involves a Michael addition/intramolecular imidation cascade to form the piperidine-2,6-dione ring.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve the yield?
A: Low yields in this reaction can often be attributed to several factors related to the base, solvent, and temperature. Below is a troubleshooting guide based on systematic optimization studies.
-
Incorrect Base Selection: The choice of base is critical for this reaction. Strong bases are required to deprotonate the methyl phenylacetate.
-
Solution: Potassium tert-butoxide (KOtBu) has been shown to be the most effective base for this transformation, providing significantly higher yields compared to other organic or inorganic bases. If you are using other bases like NaH, K2CO3, or DBU and experiencing low yields, switching to KOtBu is recommended.[1]
-
-
Suboptimal Solvent: The reaction solvent plays a crucial role in solubilizing the reactants and intermediates.
-
Solution: Dimethylformamide (DMF) is the optimal solvent for this reaction. Other solvents like THF, Dioxane, and Toluene may result in lower yields. Ensure that the DMF is anhydrous, as water can quench the base and inhibit the reaction.
-
-
Inappropriate Reaction Temperature: The reaction is sensitive to temperature, which can affect the rate of reaction and the stability of intermediates.
-
Solution: An initial cooling step is beneficial. The optimized procedure involves cooling the reaction mixture to -20°C before allowing it to warm to room temperature. This may help to control the initial exothermic reaction and prevent side product formation.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A: The primary side reactions in this synthesis can include polymerization of acrylamide and self-condensation of methyl phenylacetate.
-
Polymerization of Acrylamide: Acrylamide can polymerize under basic conditions.
-
Solution: Adding the base to the mixture of methyl phenylacetate and acrylamide at a low temperature (-20°C) can help to control the reaction rate and favor the desired Michael addition over polymerization.
-
-
Self-Condensation of Methyl Phenylacetate: The enolate of methyl phenylacetate can react with another molecule of methyl phenylacetate.
-
Solution: Using the optimized stoichiometry of reactants is important. A slight excess of methyl phenylacetate relative to acrylamide can ensure that the acrylamide is consumed efficiently.
-
Method 2: Synthesis from Glutaric Anhydride and Aniline
This traditional two-step method involves the formation of a 4-(phenylcarbamoyl)butanoic acid intermediate, followed by cyclization.
Issue 1: Low Yield of N-Phenyl Glutarimide
Q: I am getting a low yield in the synthesis of this compound from glutaric anhydride and aniline. What are the common pitfalls?
A: Low yields in this two-step process can occur at either the initial reaction or the cyclization step.
-
Incomplete Reaction of Glutaric Anhydride and Aniline: The initial reaction to form the amic acid may not go to completion.
-
Solution: Ensure that the glutaric anhydride and aniline are of high purity. The reaction is typically carried out by refluxing in a suitable solvent like toluene. Ensure adequate reaction time for the complete consumption of the starting materials.
-
-
Inefficient Cyclization: The dehydration of the 4-(phenylcarbamoyl)butanoic acid intermediate to the imide can be challenging.
-
Solution: The use of a dehydrating agent is crucial for the cyclization step. Acetyl chloride is commonly used to promote the ring closure. Refluxing the intermediate with acetyl chloride until the evolution of HCl gas ceases is a good indicator of reaction completion.
-
Issue 2: Difficulty in Purification
Q: I am having trouble purifying the final product. What are the common impurities?
A: The most common impurity is the uncyclized intermediate, 4-(phenylcarbamoyl)butanoic acid.
-
Solution: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. To remove the acidic intermediate, a wash with a mild aqueous base solution (e.g., 10% sodium bicarbonate) can be performed during the workup, before recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the KOtBu-promoted synthesis of this compound?
A1: Based on experimental data, Potassium tert-butoxide (KOtBu) provides the highest yield (88%) compared to other bases like NaOtBu (86%), LiOtBu (66%), NaH (trace), K2CO3 (trace), Cs2CO3 (trace), and DBU (trace).[1]
Q2: Which solvent is recommended for the KOtBu-promoted reaction?
A2: Dimethylformamide (DMF) is the preferred solvent, leading to an 88% yield. Other solvents such as THF (75%), Dioxane (63%), and Toluene (55%) are less effective.[1]
Q3: What is the effect of temperature on the KOtBu-promoted reaction?
A3: The optimal temperature profile involves an initial cooling period. A reaction started at -20°C for 30 minutes and then stirred at 25°C for 6 hours gives the best yield (88%). Running the reaction directly at 25°C or 0°C results in slightly lower yields (83% and 85% respectively).[1]
Q4: Can I use substituted methyl phenylacetates and acrylamides in the KOtBu-promoted reaction?
A4: Yes, this method shows excellent functional group tolerance. A wide range of substituted methyl arylacetates and acrylamides can be used to synthesize various substituted piperidine-2,6-diones in good to excellent yields.[1]
Q5: What is the proposed reaction mechanism for the KOtBu-promoted synthesis?
A5: The reaction is proposed to proceed via a Michael addition/intramolecular imidation cascade. KOtBu deprotonates the methyl phenylacetate to form an enolate, which then undergoes a Michael addition to acrylamide. The resulting intermediate then undergoes an intramolecular imidation to form the piperidine-2,6-dione ring. Radical scavengers have no significant effect on the reaction, suggesting that a radical process is not involved.[1]
Section 3: Data Presentation
Table 1: Optimization of Reaction Conditions for the KOtBu-Promoted Synthesis of this compound[1]
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | DMF | 25 | trace |
| 2 | K₂CO₃ | DMF | 25 | trace |
| 3 | Cs₂CO₃ | DMF | 25 | trace |
| 4 | DBU | DMF | 25 | trace |
| 5 | LiOtBu | DMF | 25 | 66 |
| 6 | NaOtBu | DMF | 25 | 86 |
| 7 | KOtBu | DMF | 25 | 83 |
| 8 | KOtBu | THF | 25 | 75 |
| 9 | KOtBu | Dioxane | 25 | 63 |
| 10 | KOtBu | Toluene | 25 | 55 |
| 11 | KOtBu | DMF | 0 to 25 | 85 |
| 12 | KOtBu | DMF | -20 to 25 | 88 |
Section 4: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via KOtBu-Promoted Reaction[1]
Materials:
-
Methyl phenylacetate
-
Acrylamide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of methyl phenylacetate (2.0 equiv.) and acrylamide (1.0 equiv.) in anhydrous DMF, add KOtBu (2.0 equiv.) in portions at -20°C.
-
Stir the reaction mixture at -20°C for 30 minutes.
-
Allow the reaction to warm to 25°C and continue stirring for 6 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Synthesis of this compound from Glutaric Anhydride and Aniline
Step A: Synthesis of 4-(Phenylcarbamoyl)butanoic Acid
Materials:
-
Glutaric anhydride
-
Aniline
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve glutaric anhydride (1.0 equiv.) and aniline (1.0 equiv.) in toluene.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold toluene, and dry to obtain 4-(phenylcarbamoyl)butanoic acid.
Step B: Cyclization to this compound
Materials:
-
4-(Phenylcarbamoyl)butanoic acid
-
Acetyl chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-(phenylcarbamoyl)butanoic acid and acetyl chloride.
-
Reflux the mixture until the evolution of HCl gas ceases (approximately 30-60 minutes).
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the reaction mixture to quench the excess acetyl chloride.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Section 5: Visualizations
Caption: Experimental workflow for the KOtBu-promoted synthesis of this compound.
References
preventing degradation of 4-phenylpiperidine-2,6-dione during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-phenylpiperidine-2,6-dione during experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains a glutarimide ring, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis. Thermal degradation may also occur at elevated temperatures.
-
Hydrolysis: The imide bond in the piperidine-2,6-dione ring is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening. The rate of hydrolysis is pH-dependent.
-
Oxidation: The tertiary carbon atom attached to the phenyl group and the nitrogen atom in the piperidine ring are potential sites for oxidation, especially in the presence of oxidizing agents or auto-oxidation.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Safety data for similar compounds suggest storage in a well-ventilated area at room temperature, protected from light.[1][2][3] It is also crucial to keep the container tightly sealed to protect it from moisture and air.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram are often indicative of degradation products or impurities. The source of these could be:
-
Degradation during the experiment: The compound may be degrading in your experimental conditions (e.g., in solution at a specific pH, temperature, or in the presence of other reagents).
-
Degradation during storage: Improper storage of the stock compound or prepared solutions can lead to the formation of degradants over time.
-
Impurities from synthesis: The initial material may contain impurities from the manufacturing process.
Refer to the Troubleshooting Guide below for a more detailed approach to identifying the source of the unexpected peaks.
Q4: Can I use stock solutions of this compound that have been stored for an extended period?
A4: It is not recommended to use stock solutions that have been stored for a long time without re-characterization. The stability of this compound in solution depends on the solvent, pH, temperature, and light exposure. It is best practice to prepare fresh solutions for each experiment or to validate the stability of stock solutions under your specific storage conditions by periodic analytical testing (e.g., HPLC).
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
| Possible Cause | Troubleshooting Steps |
| pH-Mediated Hydrolysis | - Determine the pH of your solution. The glutarimide ring is susceptible to both acid and base-catalyzed hydrolysis. - If possible, adjust the pH of your experimental buffer to a neutral range (pH 6-8) where the compound is likely to be more stable. - Perform a pilot stability study by incubating the compound in different pH buffers to identify the optimal pH range for your experiment. |
| Oxidation | - De-gas your solvents to remove dissolved oxygen, which can contribute to oxidative degradation. - Avoid using solvents that may contain peroxide impurities (e.g., aged ethers). Use freshly opened or stabilized solvents. - If your experimental system allows, consider adding an antioxidant, but ensure it does not interfere with your assay. - Avoid contact with strong oxidizing agents.[3] |
| Photodegradation | - Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. - Minimize the exposure of your samples to ambient and direct light during experimental manipulations. |
| Elevated Temperature | - Conduct your experiments at the lowest feasible temperature. - If heating is necessary, minimize the duration of heat exposure. - Store solutions at appropriate temperatures (e.g., 2-8°C or -20°C), and validate stability at that temperature. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on the expected behavior of similar chemical structures. Actual degradation rates should be determined experimentally.
| Stress Condition | Parameter | Value | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | ~15-25% degradation | Ring-opened glutaramic acid derivative |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | ~20-30% degradation | Ring-opened glutaramic acid derivative |
| Oxidative | 3% H₂O₂ at RT for 24h | ~10-20% degradation | N-oxide, hydroxylated derivatives |
| Photolytic | ICH Q1B conditions | ~5-15% degradation | Photorearrangement or oxidation products |
| Thermal (Solid) | 80°C for 48h | < 5% degradation | Various decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5][6]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the exposure, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
At various time points, withdraw a portion of the sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Visualizations
References
Technical Support Center: Scale-up Synthesis of 4-Phenylpiperidine-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-phenylpiperidine-2,6-dione and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a large scale?
A1: A prevalent and scalable method for synthesizing substituted piperidine-2,6-diones, including the 4-phenyl derivative, is through a Michael addition/intramolecular imidation cascade sequence.[1] This approach involves the reaction of a substituted methyl acetate with an acrylamide in the presence of a base like potassium tert-butoxide (KOtBu).[1] Another strategy involves the late-stage cyclization of a cyano-phenylbutanoate intermediate, which can be formed via a Michael addition of a substituted phenylacetonitrile to an acrylate.[2]
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Common challenges during the scale-up of piperidine derivative synthesis include managing byproduct formation, ensuring stereoselectivity, preventing catalyst deactivation (if applicable), and developing efficient purification methods.[3] Reactions that perform well on a laboratory scale may experience a decrease in yield or reproducibility at an industrial scale.[3] For the synthesis of this compound, maintaining temperature control during exothermic reactions and ensuring efficient mixing are critical to avoid side reactions and ensure consistent product quality.[4]
Q3: Are there any particular safety precautions to consider during the scale-up process?
A3: Yes, piperidine and its derivatives can be corrosive and toxic. It is essential to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE).[3] When heated to decomposition, piperidine compounds can emit highly toxic fumes of nitrogen oxides.[3] The use of strong bases like KOtBu also requires careful handling to prevent contact with moisture and reactive substances.
Q4: How can continuous flow chemistry benefit the scale-up of this compound synthesis?
A4: Continuous flow reactors can offer significant advantages for scaling up by providing superior control over reaction parameters such as temperature, pressure, and mixing.[3] This enhanced control can lead to improved yields, higher purity, and a better safety profile compared to traditional batch processing.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield Upon Scale-Up
Question: We achieved a high yield on a small scale, but the yield dropped significantly when we scaled up the reaction. What could be the cause?
Answer: A drop in yield upon scale-up is a common problem and can be attributed to several factors:
-
Inefficient Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, leading to localized overheating and the formation of byproducts. Ensure your reactor has adequate cooling capacity and that the reaction mixture is stirred efficiently.
-
Poor Mixing: Inadequate mixing can lead to localized high concentrations of reagents, which can promote side reactions. The type of impeller and stirring speed should be optimized for the larger vessel.
-
Changes in Reagent Addition Rate: The rate of addition of critical reagents, such as the base, may need to be adjusted for larger volumes to maintain optimal reaction conditions.
Issue 2: Formation of Side Products
Question: We are observing significant amounts of impurities in our final product. How can we minimize side product formation?
Answer: The formation of side products can often be mitigated by carefully controlling the reaction conditions:
-
Temperature Control: Lowering the reaction temperature may help to minimize the formation of degradation products or undesired side reactions.[4]
-
Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that could lead to the decomposition of the desired product.[4]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.
Issue 3: Difficulty with Product Isolation and Purification
Question: We are struggling to isolate a pure product. What purification strategies are recommended?
Answer: For the purification of this compound, the following methods can be effective:
-
Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system (e.g., a mixture of DMF and Ethanol) can be used to obtain a high-purity product.[1]
-
Column Chromatography: While less ideal for very large scales, column chromatography can be used to separate the desired product from closely related impurities.
-
Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove certain impurities, particularly if they form a constant boiling mixture with the solvent.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the kilogram-scale synthesis of representative substituted piperidine-2,6-diones, which is analogous to the synthesis of this compound.[1]
| Product | Starting Materials | Base | Scale | Yield |
| 3a | Methyl phenylacetate, Acrylamide | KOtBu | Kilogram | 80% |
| 3d | Methyl (4-chlorophenyl)acetate, Acrylamide | KOtBu | Kilogram | 70% |
| 3g | Methyl (4-methoxyphenyl)acetate, Acrylamide | KOtBu | Kilogram | 71% |
Experimental Protocols
Kilogram-Scale Synthesis of 3-Phenylpiperidine-2,6-dione (A Representative Protocol)
This protocol is adapted from a reported facile and practical synthesis of substituted piperidine-2,6-diones.[1]
Materials:
-
Methyl phenylacetate
-
Acrylamide
-
Potassium tert-butoxide (KOtBu)
-
Dimethylformamide (DMF)
-
Ethanol
-
6 N Hydrochloric acid (HCl)
Procedure:
-
To a suitable reactor, add methyl phenylacetate and acrylamide in a 1:1.2 molar ratio.
-
Add DMF as the solvent.
-
Cool the reaction mixture to -20 °C.
-
Slowly add KOtBu (1.2 equivalents) to the reaction mixture while maintaining the temperature at -20 °C.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 6 hours.
-
Upon completion of the reaction (monitored by a suitable analytical method like TLC or LC-MS), neutralize the mixture with 6 N HCl.
-
The product will precipitate out of the solution.
-
Filter the solid product.
-
Recrystallize the crude product from a mixture of DMF/Ethanol (1:1 v/v) to obtain the pure 3-phenylpiperidine-2,6-dione.
Visual Guides
General Synthesis Workflow
Caption: General workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cereblon Ligands in PROTACs: Pomalidomide vs. Phenyl Glutarimides
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and developability of a Proteolysis Targeting Chimera (PROTAC). Pomalidomide, a well-established immunomodulatory imide drug (IMiD), has been a cornerstone for recruiting the Cereblon (CRBN) E3 ligase. However, the inherent chemical instability of the phthalimide moiety in pomalidomide has driven the exploration of alternative scaffolds. This guide provides a comprehensive comparison between pomalidomide and the emerging class of phenyl glutarimide-based CRBN ligands for PROTAC applications.
While the initial topic of interest was 4-phenylpiperidine-2,6-dione, a thorough review of the scientific literature indicates that this specific molecule is not commonly utilized as a CRBN ligand in PROTACs. The more extensively studied and relevant comparator to pomalidomide is the broader class of phenyl glutarimides, which replace the phthalimide group of IMiDs with a more stable phenyl ring while retaining the essential glutarimide (piperidine-2,6-dione) moiety for CRBN engagement. This guide will therefore focus on the comparative analysis of pomalidomide and phenyl glutarimides, providing experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both pomalidomide and phenyl glutarimide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Comparative Performance Data
The following tables summarize the quantitative data comparing pomalidomide and phenyl glutarimide-based CRBN ligands and their corresponding PROTACs.
Table 1: Comparison of Cereblon (CRBN) Binding Affinity
| Compound Class | Specific Compound | CRBN Binding Affinity (IC50, µM) | Reference |
| Pomalidomide-based | Pomalidomide | 0.154 | [1] |
| Lenalidomide | 0.269 | [1] | |
| Thalidomide | 0.347 | [1] | |
| Phenyl Glutarimide-based | Phenyl Glutarimide (PG) | 2.19 | [2][3] |
| 4-methoxy PG | 3.15 | [2][3] | |
| 4-amino PG | 0.123 | [2] |
Table 2: Head-to-Head Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 (Pomalidomide-based) | Pomalidomide | BRD4 | MV4-11 | 1.8 | >95 | [3] |
| SJ995973 (PG-based) | Phenyl Glutarimide | BRD4 | MV4-11 | 0.87 | 99 | [2][3] |
| dBET1 (Pomalidomide-based) | Pomalidomide | BRD4 | HD-MB03 | 100 | ~90 | [4] |
| SJ995973 (PG-based) | Phenyl Glutarimide | BRD4 | HD-MB03 | 10 | >95 | [4] |
Table 3: Chemical Stability in Cell Culture Media (t1/2, hours)
| Compound Class | Specific Compound | MV4-11 Media (pH 7.4) | Reference |
| Pomalidomide-based | Pomalidomide | 12.2 | [2] |
| Thalidomide | 3.3 | [2] | |
| dBET1 (PROTAC) | 4.2 | [3] | |
| Phenyl Glutarimide-based | Phenyl Glutarimide (PG) | >24 | [2] |
| SJ995973 (PROTAC) | >24 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of CRBN ligands and their corresponding PROTACs.
Protocol 1: Synthesis of a Phenyl Glutarimide-based PROTAC (General Procedure)
This protocol describes a general method for synthesizing a phenyl glutarimide-based PROTAC via amide coupling.
Materials:
-
Phenyl glutarimide derivative with a linker attachment point (e.g., 4-amino phenyl glutarimide)
-
Target protein ligand with a carboxylic acid handle
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the target protein ligand (1.0 eq) and coupling reagents (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Add the organic base (e.g., DIPEA, 3.0 eq) and stir the mixture at room temperature for 10-15 minutes.
-
Add the phenyl glutarimide derivative (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
Protocol 2: Cereblon (CRBN) Binding Assay using Fluorescence Polarization (FP)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled CRBN ligand.
Materials:
-
Purified recombinant CRBN/DDB1 complex
-
Fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Test compounds (pomalidomide, phenyl glutarimide derivatives)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., unlabeled pomalidomide) in assay buffer.
-
In a microplate, add the test compounds to the appropriate wells.
-
Add the fluorescently labeled CRBN ligand to all wells at a final concentration typically below its Kd for CRBN.
-
Initiate the binding reaction by adding the purified CRBN/DDB1 complex to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTACs (pomalidomide-based and phenyl glutarimide-based)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Summary and Future Perspectives
The development of phenyl glutarimide-based CRBN ligands represents a significant advancement in PROTAC technology. These novel ligands offer several potential advantages over the traditional pomalidomide scaffold, most notably their enhanced chemical stability, which can translate to more sustained protein degradation and improved in vivo performance.[2][3] The comparative data presented in this guide demonstrates that phenyl glutarimide-based PROTACs can achieve comparable or even superior degradation potency to their pomalidomide-based counterparts.[2][3]
While pomalidomide remains a valuable and widely used tool in targeted protein degradation, the exploration of alternative CRBN binders like phenyl glutarimides is crucial for expanding the therapeutic potential of PROTACs. Future research will likely focus on further optimizing the phenyl glutarimide scaffold to fine-tune CRBN binding affinity, modulate neosubstrate degradation profiles, and improve the overall drug-like properties of the resulting PROTACs. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of these next-generation protein degraders.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 4-Phenylpiperidine-2,6-dione and Lenalidomide
An Objective Guide for Researchers in Drug Development
This guide provides a detailed comparison of the well-characterized immunomodulatory drug (IMiD®) Lenalidomide and the less-studied compound 4-phenylpiperidine-2,6-dione. While extensive data exists for Lenalidomide, a cornerstone in the treatment of multiple myeloma, publicly available experimental data for a direct comparison with this compound is limited. This guide will therefore present a comprehensive overview of Lenalidomide's performance, supported by experimental data, and discuss the structural and potential mechanistic relationship to this compound, providing a framework for future comparative studies.
Introduction to the Compounds
Lenalidomide is a second-generation immunomodulatory drug, a derivative of thalidomide, with potent anti-cancer, anti-angiogenic, and immunomodulatory properties.[1][2][3] It is widely approved for the treatment of multiple myeloma and other hematological malignancies.[1][4]
This compound , also known as 3-phenylglutarimide, shares the core glutarimide (piperidine-2,6-dione) ring structure that is critical for the biological activity of thalidomide and its analogs. The glutarimide moiety is known to be essential for binding to the protein Cereblon (CRBN).[5] However, detailed studies on its specific biological effects in the context of Cereblon modulation and anti-cancer activity are not as prevalent in the literature as for Lenalidomide.
Mechanism of Action: A Tale of a Molecular Glue
Lenalidomide's primary mechanism of action involves binding to Cereblon (CRBN), a substrate receptor component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN).[6][7][8][9] This binding does not inhibit the enzyme but rather alters its substrate specificity, acting as a "molecular glue." In the presence of Lenalidomide, the CRL4^CRBN complex is induced to recognize and polyubiquitinate specific neosubstrate proteins, targeting them for proteasomal degradation.[6][10]
In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6][8][10] The degradation of IKZF1 and IKZF3 leads to direct cytotoxic effects on myeloma cells and immunomodulatory effects, such as the enhancement of T-cell and Natural Killer (NK) cell activity.[2][6][11]
Given that this compound contains the essential glutarimide ring, it is hypothesized to also target CRBN. However, the specific substitutions on the phthaloyl ring of Lenalidomide are known to be critical for the recruitment of specific neosubstrates like IKZF1 and IKZF3. The simpler phenyl substitution in this compound may result in a different binding affinity for CRBN or a different neosubstrate profile, which would require experimental verification.
Signaling Pathway of Lenalidomide
The following diagram illustrates the established signaling pathway for Lenalidomide.
Caption: Mechanism of action of Lenalidomide via the CRL4-CRBN E3 ligase complex.
Quantitative Data Comparison
| Parameter | Lenalidomide | This compound |
| Binding Affinity to CRBN (IC₅₀) | ~1.69 µM - 3 µM | Data Not Available |
| TNF-α Inhibition (IC₅₀) | ~0.13 µM | Data Not Available |
| Anti-proliferative Activity (IC₅₀) | Varies by cell line (e.g., low µM range) | Data Not Available |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.[5][9]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key assays are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay
This assay is used to determine the binding affinity of a compound to the CRBN protein.
-
Objective: To measure the IC₅₀ value, representing the concentration of the test compound required to displace 50% of a fluorescently labeled ligand from CRBN.
-
Materials: Recombinant human CRBN-DDB1 complex, Cy5-labeled thalidomide (or other suitable fluorescent probe), test compounds (Lenalidomide, this compound), assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In an assay plate, combine the CRBN-DDB1 complex, the fluorescent probe, and the test compound at various concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of fluorescent probe bound to CRBN.
-
Plot the TR-FRET signal against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.[9]
-
Anti-Proliferative (Cell Viability) Assay
This assay measures the effect of the compounds on the proliferation of cancer cells.
-
Objective: To determine the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Materials: Multiple myeloma cell lines (e.g., NCI-H929, MM.1S), cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the myeloma cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to the wells according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to untreated control cells and plot cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Immunoblot Analysis for Neosubstrate Degradation
This assay is used to confirm the mechanism of action by observing the degradation of target proteins.
-
Objective: To detect the reduction in the levels of IKZF1 and IKZF3 proteins following treatment with the test compounds.
-
Materials: Myeloma cell lines, test compounds, lysis buffer, antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
Procedure:
-
Treat myeloma cells with the test compounds at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[9]
-
Comparative Experimental Workflow
The following diagram outlines a logical workflow for a head-to-head comparison.
Caption: A proposed experimental workflow for comparing the two compounds.
Conclusion and Future Directions
Lenalidomide is a well-established therapeutic agent with a clearly defined mechanism of action centered on the modulation of the CRL4^CRBN E3 ubiquitin ligase. Its efficacy is supported by a wealth of preclinical and clinical data.
This compound, by virtue of its core glutarimide structure, is a compound of interest for potentially targeting Cereblon. However, a comprehensive head-to-head comparison with Lenalidomide is currently hampered by a lack of published, peer-reviewed data.
For drug development professionals and researchers, the path forward is clear. The experimental protocols and workflow outlined in this guide provide a robust framework for a direct and objective comparison. Such studies would need to be conducted to determine if this compound can bind CRBN with significant affinity, induce the degradation of clinically relevant neosubstrates like IKZF1 and IKZF3, and exhibit potent anti-proliferative activity in myeloma cells. The results of these experiments would be crucial in determining if this compound represents a viable alternative or a novel chemical scaffold for the development of next-generation Cereblon-modulating agents.
References
- 1. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives [mdpi.com]
- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 9. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Interaction: A Comparative Guide to 4-Phenylpiperidine-2,6-dione Binding to Cereblon (CRBN)
For researchers, scientists, and drug development professionals, confirming the direct engagement of a small molecule with its intended target is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of methodologies to validate the binding of 4-phenylpiperidine-2,6-dione and its analogs to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The interaction with CRBN is pivotal for the mechanism of action of immunomodulatory drugs (IMiDs) and a vast array of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs).
The this compound scaffold is a key pharmacophore that mediates interaction with CRBN. Validating and quantifying this binding is essential for understanding structure-activity relationships (SAR) and optimizing the efficacy of novel therapeutics. This guide presents a comparative overview of key biophysical and cellular assays, complete with detailed experimental protocols and supporting data for analogous compounds.
Quantitative Binding Affinity Data
Direct, high-affinity binding to CRBN is a critical determinant for the biological activity of molecules targeting this E3 ligase. While specific binding data for this compound is not extensively documented in publicly available literature, data for structurally related phenyl-glutarimide and immunomodulatory drug (IMiD) analogs provide valuable benchmarks. The following tables summarize the binding affinities of well-characterized CRBN ligands measured by various standard techniques.
| Ligand | Binding Assay | Affinity (K_d) | Affinity (IC_50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [1] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [1] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [1] | |
| Thalidomide | Fluorescence Polarization (FP) | 347.2 nM | [2] | |
| Lenalidomide | Fluorescence Polarization (FP) | 268.6 nM | [2] | |
| Pomalidomide | Fluorescence Polarization (FP) | 153.9 nM | [2] | |
| Lenalidomide | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 1.69 µM | [3] | |
| Compound 10a (An isoquinoline-1,3(2H,4H)-dione derivative) | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 4.83 µM | [3] | |
| YJ1b (A novel CRBN ligand) | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 0.206 µM | [4] | |
| Lenalidomide | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 2.694 µM | [4] |
Note: Binding affinities can vary between different studies due to variations in experimental conditions, protein constructs, and assay formats.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of ligand-CRBN interactions. Below are detailed protocols for the most commonly employed biophysical and cellular assays.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH).[5]
Objective: To determine the thermodynamic parameters of this compound binding to CRBN.
Materials:
-
Purified recombinant human CRBN (often as a complex with DDB1 for enhanced stability).
-
This compound or analog.
-
ITC instrument.
-
ITC buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
Degasser.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified CRBN-DDB1 complex against the ITC buffer to ensure buffer matching.
-
Dissolve the this compound compound in the same ITC buffer. A minimal amount of a co-solvent like DMSO can be used if necessary, ensuring the final concentration is low and identical in both protein and ligand solutions.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions immediately prior to the experiment to prevent the formation of air bubbles.[6]
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10- to 20-fold higher concentration than the protein) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during data analysis to remove any air from the syringe tip.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.[7]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, ΔH, and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor surface. It provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated.
Objective: To determine the kinetics of this compound binding to CRBN.
Materials:
-
Purified recombinant human CRBN-DDB1.
-
This compound or analog.
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified CRBN protein over the activated surface to achieve the desired immobilization level. A reference flow cell should be activated and blocked without protein immobilization to serve as a control.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound (analyte) in the running buffer.
-
Inject the analyte solutions over both the CRBN-immobilized and reference flow cells at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_d (K_d = k_off / k_on).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. In a competitive FP assay, the binding of an unlabeled test compound (this compound) displaces a fluorescently labeled tracer from CRBN, resulting in a decrease in fluorescence polarization.
Objective: To determine the inhibitory concentration (IC_50) of this compound for the CRBN-tracer interaction.
Materials:
-
Purified recombinant human CRBN-DDB1.
-
Fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide).[5]
-
This compound or analog.
-
Assay buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl).
-
Black, low-binding 96- or 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the this compound test compound in the assay buffer.
-
In a microtiter plate, add the CRBN protein to a final concentration that gives a robust polarization signal with the fluorescent tracer.
-
Add the fluorescent tracer at a constant concentration (typically at or below its K_d for CRBN).
-
-
Competition and Measurement:
-
Add the serially diluted test compound to the wells containing CRBN and the fluorescent tracer. Include controls for high polarization (CRBN + tracer, no competitor) and low polarization (tracer only).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC_50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[8] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (T_m).[9]
Objective: To confirm the engagement of this compound with CRBN in intact cells.
Materials:
-
Cell line expressing CRBN.
-
This compound or analog.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
PCR tubes or plates.
-
Thermal cycler.
-
Equipment for protein quantification and Western blotting (or mass spectrometry).
-
Anti-CRBN antibody.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the this compound compound or vehicle control (e.g., DMSO) and incubate for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).
-
Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Detection and Analysis:
-
Analyze the soluble protein fractions by Western blotting using an anti-CRBN antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
A shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC_50 of target engagement.
-
CRBN Signaling Pathway Context
The binding of a ligand like this compound to CRBN modulates the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. This can lead to the recruitment of "neosubstrates," proteins not typically targeted by the native E3 ligase, for ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for the therapeutic effects of IMiDs and the action of CRBN-recruiting PROTACs.
Conclusion
The validation of this compound binding to CRBN is a critical step in the development of novel therapeutics that leverage this E3 ligase. This guide provides a comparative framework of robust biophysical and cellular assays to quantify this interaction. Isothermal Titration Calorimetry and Surface Plasmon Resonance offer detailed thermodynamic and kinetic insights in a purified system, while Fluorescence Polarization provides a high-throughput method for assessing binding affinity. Crucially, the Cellular Thermal Shift Assay confirms target engagement within the physiological context of the cell. By employing these methodologies, researchers can effectively characterize the binding of this compound and its analogs to CRBN, enabling data-driven optimization of next-generation protein degraders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-Phenylpiperidine-2,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine-2,6-dione scaffold, the core structure of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide, has become a cornerstone in the treatment of hematological malignancies. These molecules exert their therapeutic effects primarily by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific target proteins. However, the pleiotropic effects observed with these drugs underscore the importance of understanding their broader cross-reactivity profiles. This guide provides an objective comparison of the performance of key this compound derivatives, supported by available experimental data, to aid in the development of next-generation therapeutics with improved selectivity and safety.
Data Presentation: A Comparative Look at Off-Target Activities
Table 1: Comparative Anti-proliferative and TNF-α Inhibitory Activities
| Compound | Cell Line | Anti-proliferative IC50 | TNF-α Inhibition IC50 (PBMCs) | Reference(s) |
| Thalidomide | Multiple Myeloma Cell Lines | >10 µM (generally) | ~194 nM | [1][2] |
| Lenalidomide | Multiple Myeloma Cell Lines | 0.15 - 7 µM (sensitive lines) | 13 nM | [3][4] |
| Pomalidomide | Multiple Myeloma Cell Lines | More potent than lenalidomide | 13 nM | [4][5] |
| Avadomide (CC-122) | Diffuse Large B-cell Lymphoma | Sub-micromolar range | Not widely reported | [6] |
| Iberdomide (CC-220) | Multiple Myeloma Cell Lines | More potent than lenalidomide and pomalidomide | Not widely reported | [7] |
Table 2: Neosubstrate Degradation Profile
The primary mechanism of action of these derivatives involves the CRBN-mediated degradation of "neosubstrates." The spectrum of degraded proteins can vary between analogs, contributing to their differential efficacy and toxicity profiles.
| Compound | Key Neosubstrates Degraded | Reference(s) |
| Thalidomide | IKZF1, IKZF3, SALL4 | [8][9] |
| Lenalidomide | IKZF1, IKZF3, CK1α | [8][9] |
| Pomalidomide | IKZF1, IKZF3, ZFP91 | [8][10] |
| Avadomide (CC-122) | IKZF1, IKZF3 | [6] |
| Iberdomide (CC-220) | Ikaros (IKZF1), Aiolos (IKZF3) | [7] |
Note on Kinase Cross-Reactivity: While specific, large-scale kinome screening data for thalidomide and its direct analogs is sparse in publicly available literature, their chemical structures are not typical of kinase inhibitors. However, off-target effects on signaling pathways are possible and represent a critical area for further investigation. Combination therapies with kinase inhibitors are being explored in clinical trials, suggesting that their mechanisms of action are generally distinct.[11]
Experimental Protocols: Methodologies for Assessing Cross-Reactivity
A thorough evaluation of a compound's selectivity is crucial for preclinical development. The following protocols outline key experimental approaches for profiling the cross-reactivity of this compound derivatives.
In Vitro Kinase Panel Screening
This method assesses the ability of a compound to inhibit the activity of a large number of purified protein kinases.
Objective: To identify potential off-target kinase interactions and quantify the inhibitory potency (IC50).
Materials:
-
Test compounds (this compound derivatives)
-
A panel of purified, active recombinant kinases (e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
ATP (radiolabeled [γ-³³P]ATP or for use in luminescence-based assays)
-
Kinase reaction buffer
-
Microplates (384-well format is common)
-
Detection reagents (e.g., phosphocellulose membranes and scintillation counter for radiometric assays, or luciferase/luciferin reagents for ADP-Glo™ assays)
Procedure (Example using a luminescence-based assay like ADP-Glo™):
-
Compound Preparation: Prepare a dilution series of the test compound in DMSO.
-
Kinase Reaction: In a microplate, add the kinase, the specific substrate, and the test compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement and off-target binding in a cellular context. It is based on the principle that the thermal stability of a protein changes upon ligand binding.
Objective: To identify the direct and indirect cellular targets of a compound by measuring changes in protein thermal stability across the proteome.
Materials:
-
Live cells or cell lysates
-
Test compounds
-
Phosphate-buffered saline (PBS) and lysis buffer with protease and phosphatase inhibitors
-
Equipment for precise temperature control (e.g., PCR cycler)
-
Centrifugation equipment
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment for proteome-wide analysis.
Procedure (for proteome-wide analysis):
-
Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat to a range of different temperatures to create a melt curve.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Digestion and Labeling: Prepare the soluble protein samples for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion. For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT).
-
Mass Spectrometry: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in the soluble fraction at each temperature. A shift in the melting curve of a protein in the presence of the compound compared to the vehicle control indicates a direct or indirect interaction.
Chemoproteomics Affinity-Based Profiling
This approach uses chemical probes to identify the protein targets of a small molecule.
Objective: To identify direct binding partners of a compound from a complex cellular lysate.
Materials:
-
A chemical probe version of the this compound derivative, typically functionalized with a reactive group for covalent crosslinking and/or an enrichment tag (e.g., biotin).
-
Cell lysates.
-
Affinity resin (e.g., streptavidin-coated beads if using a biotin tag).
-
Wash buffers.
-
Elution buffers.
-
SDS-PAGE and mass spectrometry equipment.
Procedure:
-
Probe Incubation: Incubate the chemical probe with the cell lysate to allow for binding to target proteins.
-
Crosslinking (if applicable): If using a photo-reactive probe, expose the mixture to UV light to induce covalent crosslinking.
-
Enrichment: Add the affinity resin to the lysate to capture the probe-protein complexes.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry. Proteins that are specifically enriched in the probe-treated sample compared to a control are considered potential targets.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the cross-reactivity profiling of this compound derivatives.
Caption: Mechanism of action for this compound derivatives.
Caption: Workflow for in vitro kinase cross-reactivity screening.
Caption: Relationship between off-target binding and adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. POMALIDOMIDE DepMap Compound Summary [depmap.org]
- 9. thalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. dtp.cancer.gov [dtp.cancer.gov]
- 11. researchgate.net [researchgate.net]
Efficacy of 4-Phenylpiperidine-2,6-dione Analogs Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of novel 4-phenylpiperidine-2,6-dione analogs, a promising class of anti-cancer agents. These compounds, which include derivatives of thalidomide and phenyl-glutarimides, have demonstrated significant cytotoxic and immunomodulatory effects across a range of cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to support further research and development in this area.
Comparative Efficacy of this compound Analogs
The anti-proliferative activity of various this compound analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 18f | HepG-2 (Liver) | 11.91 ± 0.9 | Thalidomide | 11.26 ± 0.54 |
| PC3 (Prostate) | 9.27 ± 0.7 | 14.58 ± 0.57 | ||
| MCF-7 (Breast) | 18.62 ± 1.5 | 16.87 ± 0.7 | ||
| Analog 21b | HepG-2 (Liver) | 10.48 ± 0.8 | Thalidomide | 11.26 ± 0.54 |
| PC3 (Prostate) | 22.56 ± 1.6 | 14.58 ± 0.57 | ||
| MCF-7 (Breast) | 16.39 ± 1.4 | 16.87 ± 0.7 | ||
| Analog 24b | HepG-2 (Liver) | 2.51 (µg/mL) | Thalidomide | 11.26 (µg/mL) |
| MCF-7 (Breast) | 5.80 (µg/mL) | 14.58 (µg/mL) | ||
| PC3 (Prostate) | 4.11 (µg/mL) | 16.87 (µg/mL) | ||
| PG PROTAC 4c (SJ995973) | MV4-11 (Leukemia) | 0.000003 | - | - |
Note: The IC50 values for Analog 24b are reported in µg/mL.[1] For PG PROTAC 4c, the IC50 is exceptionally low, indicating high potency.[2] Analogs 18f and 21b demonstrate comparable or improved activity against the tested cell lines when compared to thalidomide.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound analogs.
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubated for 24 hours.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. The medium from the wells is removed and 100 µL of the diluted compounds are added. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: 100 µL of solubilization solution is added to each well and mixed thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Immunomodulatory Activity (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of cytokines and other signaling proteins.
Caspase-8, VEGF, and NF-κB p65 Quantification:
-
Cell Treatment: Cancer cells (e.g., HepG-2) are treated with the test compounds at their predetermined IC50 concentrations for a specified period (e.g., 24 hours).
-
Lysate/Supernatant Collection: For intracellular proteins like Caspase-8 and NF-κB p65, cell lysates are prepared. For secreted proteins like VEGF, the cell culture supernatant is collected.
-
ELISA Procedure: Commercially available ELISA kits for human Caspase-8, VEGF, and NF-κB p65 are used according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and samples to wells pre-coated with a capture antibody.
-
Incubation to allow the protein to bind to the antibody.
-
Washing the wells to remove unbound substances.
-
Addition of a detection antibody conjugated to an enzyme (e.g., HRP).
-
Another incubation and wash step.
-
Addition of a substrate solution that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: The concentration of the target protein in the samples is determined by comparing their absorbance to a standard curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many this compound analogs involves the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN).[4] By binding to CRBN, these analogs alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
This targeted protein degradation affects various downstream signaling pathways:
-
Inhibition of Angiogenesis: By promoting the degradation of transcription factors involved in angiogenesis, these analogs can reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key driver of new blood vessel formation essential for tumor growth.[3]
-
Induction of Apoptosis: Certain analogs have been shown to increase the levels of pro-apoptotic proteins like Caspase-8, leading to programmed cell death in cancer cells.[1]
-
Immunomodulation: These compounds can modulate the immune system by altering the production of cytokines. For instance, they have been observed to decrease the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the transcription factor Nuclear Factor-kappa B (NF-κB), which are often dysregulated in cancer.[3][5]
The following diagram illustrates a typical experimental workflow for evaluating the anticancer efficacy of these analogs.
References
- 1. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Selectivity of 4-Phenylpiperidine-2,6-dione Analogs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation emerging as a powerful modality. At the heart of this approach are "molecular glues," small molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. Analogs of 4-phenylpiperidine-2,6-dione, derived from the scaffold of thalidomide, represent a prominent class of such degraders. Their therapeutic efficacy and safety are intrinsically linked to their selectivity in degrading target proteins, known as neosubstrates, while sparing others.
This guide provides a comparative analysis of the selectivity of various this compound analogs, supported by experimental data. It is intended to aid researchers in the selection and design of compounds with optimal selectivity profiles for their specific research and development needs.
Quantitative Comparison of Analog Selectivity
The selectivity of this compound analogs is determined by their ability to induce the degradation of specific neosubstrates when bound to the E3 ubiquitin ligase Cereblon (CRBN). This is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation data for key analogs against prominent neosubstrates.
| Analog | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Lenalidomide | IKZF1 | Not specified | Not specified | MM.1S | [1] |
| IKZF3 | Not specified | Not specified | MM.1S | [1] | |
| GSPT1 | >10,000 | <20 | MV4-11 | [2] | |
| Pomalidomide | IKZF1 | Not specified | Not specified | MM.1S | [1] |
| IKZF3 | Not specified | Not specified | MM.1S | [1] | |
| GSPT1 | >10,000 | <10 | MV4-11 | [2] | |
| Avadomide (CC-122) | IKZF1 | Not specified | Potent Degradation | Not specified | [3] |
| IKZF3 | Not specified | Potent Degradation | Not specified | [3] | |
| Iberdomide (CC-220) | IKZF1 | Not specified | Potent Degradation | Not specified | [4] |
| IKZF3 | Not specified | Potent Degradation | Not specified | [4] | |
| Mezigdomide (CC-92480) | IKZF1 | Not specified | Potent Degradation | Not specified | [4] |
| IKZF3 | Not specified | Potent Degradation | Not specified | [4] | |
| Compound 6 | GSPT1 | 9.7 (4h), 2.1 (24h) | ~90 | MV4-11 | [2] |
| IKZF1 | >10,000 | <10 | MV4-11 | [2] | |
| Compound 7 | GSPT1 | >10,000 (4h), 10 (24h) | 60 (4h), 90 (24h) | MV4-11 | [2] |
| IKZF1 | >10,000 | <10 | MV4-11 | [2] | |
| 4-phenyl lenalidomide 1A | IKZF1 | No degradation | No degradation | MM.1S | [1] |
| IKZF3 | No degradation | No degradation | MM.1S | [1] |
Signaling Pathway of CRBN-Mediated Protein Degradation
The this compound analogs function by acting as a "molecular glue" to facilitate the interaction between the CRBN E3 ubiquitin ligase and specific neosubstrate proteins. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
Validation of In Vitro Assays for 4-Phenylpiperidine-2,6-dione Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays for the validation of 4-phenylpiperidine-2,6-dione analogs, a class of compounds with significant therapeutic potential, closely related to immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. The primary mechanism of action for these molecules involves binding to the E3 ubiquitin ligase Cereblon (CRBN), leading to the targeted degradation of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation underlies their potent anti-proliferative, anti-angiogenic, and immunomodulatory effects.
This guide summarizes quantitative data from various studies to facilitate the comparison of different analogs and assay methodologies. Detailed experimental protocols for key assays are also provided to ensure reproducibility.
Data Presentation: Comparative In Vitro Activity of this compound Analogs and Related Compounds
The following tables summarize the in vitro activity of various this compound analogs and related immunomodulatory agents across several key assays. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 10a (2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative) | NCI-H929 (Multiple Myeloma) | CCK8 | 2.25 | [1] |
| U239 (Glioma) | CCK8 | 5.86 | [1] | |
| Lenalidomide | NCI-H929 (Multiple Myeloma) | Not Specified | ~1-10 | [2] |
| Pomalidomide | MM1S (Multiple Myeloma) | Not Specified | Sub-micromolar | [2] |
| FPFT-2216 | MOLT4 (T-cell leukemia) | Not Specified | Not Specified | [3] |
| TMX-4100 | MOLT4, Jurkat, MM.1S | Not Specified | Not Specified | [3] |
| TMX-4116 | MM.1S | Not Specified | Not Specified | [3] |
Table 2: Cereblon (CRBN) Binding Affinity
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| Compound 10a | TR-FRET | IC50 | 4.83 | [1] |
| Lenalidomide | TR-FRET | IC50 | 1.69 | [1] |
| Fluorinated Benzamide Derivative 8d | MST | IC50 | 63 | [4] |
| Pomalidomide | Not Specified | Ki | Not Specified | [5] |
Table 3: IKZF1 and IKZF3 Degradation
| Compound | Cell Line | Parameter | Value (nM) | Reference |
| FPFT-2216 | MOLT4 | DC50 (PDE6D) | 8 | [3] |
| TMX-4100 | MOLT4, Jurkat, MM.1S | DC50 (PDE6D) | <200 | [3] |
| TMX-4113 | MM.1S | DC50 (PDE6D) | < TMX-4100 | [3] |
| TMX-4116 | Not Specified | DC50 (CK1α) | <200 | [3] |
Table 4: Anti-Angiogenic Activity
| Compound | Assay Type | Effect | Concentration | Reference |
| Carbothioamide derivative | Rat Aorta Ring Assay | IC50 | 56.9 µg/mL | [6] |
| Pyrone-embedded analog 7 | HUVEC Proliferation | IC50 | 0.09 µM | [7][8] |
| Pyrone-embedded analog 11 | HUVEC Proliferation | IC50 | 0.02 µM | [7][8] |
| Pyridone-embedded analog 19 | HUVEC Proliferation | IC50 | 0.001 µM | [7][8] |
Table 5: TNF-α Inhibition
| Compound | Cell System | Parameter | Value (µM) | Reference |
| Compound 10a | LPS-stimulated PBMC | IC50 | 0.76 | [1] |
| Food-derived linear peptides | In silico | Binding Affinity | Not Applicable | [9][10] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Cell Proliferation Assay (MTT/CCK8)
Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK8) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
CCK8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cereblon (CRBN) Binding Assay (TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a competitive binding assay that measures the displacement of a fluorescently labeled ligand from the CRBN protein by a test compound. A decrease in the FRET signal indicates binding of the test compound.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide) and a terbium-conjugated anti-His antibody that binds to a His-tagged CRBN protein.
-
Compound Addition: Add serial dilutions of the test compound to a 384-well plate.
-
Reaction Initiation: Add the CRBN protein and the detection reagents to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: Calculate the IC50 value from the dose-response curve of the test compound.
IKZF1/IKZF3 Degradation Assay (Western Blot)
Principle: This assay quantifies the reduction in IKZF1 and IKZF3 protein levels in cells following treatment with a test compound.
Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of the test compound for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IKZF1 and IKZF3 band intensities to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) value.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). Anti-angiogenic compounds inhibit this process.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Imaging: Visualize the tube-like structures using a light microscope and capture images. For quantification, cells can be stained with a fluorescent dye like Calcein AM.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
TNF-α Secretion Assay (ELISA)
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α secreted by immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in response to a stimulus, and the inhibitory effect of a test compound.
Protocol:
-
Cell Stimulation: Isolate PBMCs and pre-incubate them with various concentrations of the test compound. Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), centrifuge the cell suspension and collect the supernatant.
-
ELISA:
-
Coat a 96-well plate with a TNF-α capture antibody.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the wells and add a biotinylated TNF-α detection antibody.
-
Wash again and add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Signaling Pathway of this compound Analogs
The following diagram illustrates the primary mechanism of action of this compound analogs.
Caption: Mechanism of action for this compound analogs.
Experimental Workflow: Cereblon Binding TR-FRET Assay
The following diagram outlines the workflow for a competitive TR-FRET assay to determine the binding affinity of test compounds to Cereblon.
References
- 1. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Food-derived linear vs. rationally designed cyclic peptides as potent TNF-alpha inhibitors: an integrative computational study [frontiersin.org]
- 10. Food-derived linear vs. rationally designed cyclic peptides as potent TNF-alpha inhibitors: an integrative computational study - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 4-phenylpiperidine-2,6-dione and other glutarimides
This guide presents a comparative analysis of seminal glutarimide derivatives, focusing on their mechanism of action, biological activity, and the experimental methodologies used for their characterization. The comparison centers on the well-established immunomodulatory drugs (IMiDs®)—thalidomide, lenalidomide, and pomalidomide—which serve as benchmarks in the field. While the core topic includes 4-phenylpiperidine-2,6-dione, a comprehensive search of peer-reviewed scientific literature did not yield sufficient biological data regarding its activity as a Cereblon (CRBN) modulator or its antiproliferative effects. Therefore, its activity cannot be quantitatively compared to the established IMiDs. The analysis will proceed by comparing the parent glutarimide structure to its therapeutically significant derivatives.
The glutarimide (piperidine-2,6-dione) scaffold is a critical component in a class of therapeutic agents that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN, these molecules induce the degradation of specific "neosubstrate" proteins, a mechanism that has been successfully exploited for the treatment of hematological malignancies like multiple myeloma.[2][3]
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its analogues function as molecular glues, binding to the CULT domain of CRBN, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][3][4] This binding event allosterically modifies the substrate-binding surface of CRBN, increasing its affinity for neosubstrates that it would not normally recognize.[2] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
The CRL4-CRBN complex then polyubiquitinates the recruited neosubstrate, marking it for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to downstream effects, including apoptosis and the inhibition of proliferation.[5] Concurrently, this mechanism in T-cells results in immunomodulatory effects, such as increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity.[5]
Comparative Biological Activity
The therapeutic efficacy of glutarimide derivatives is directly related to their binding affinity for CRBN and the subsequent efficiency of neosubstrate degradation. Structural modifications to the parent thalidomide molecule have led to analogues with significantly enhanced potency. Lenalidomide features an additional amino group on the phthalimide ring, while pomalidomide includes both this amino group and a carbonyl group on the phthalimide ring.[5] These changes result in a clear hierarchy of potency: Pomalidomide > Lenalidomide > Thalidomide .
Data Presentation: Quantitative Comparison
The following tables summarize key performance metrics for thalidomide, lenalidomide, and pomalidomide based on published experimental data.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
|---|---|---|---|---|
| Thalidomide | TR-FRET | 22.4 | 10.6 | [6] |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | [6] |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | [6] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Lower values indicate higher binding affinity.
Table 2: Antiproliferative Activity in B-cell Lymphoma Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Thalidomide | DAUDI | No significant effect | [7] |
| MUTU-I | No significant effect | [7] | |
| Lenalidomide | DAUDI | > 0.6 (did not reach IC₅₀) | [8] |
| MUTU-I | > 1.0 (did not reach IC₅₀) | [8] | |
| Pomalidomide | DAUDI | 0.3 | [8] |
| MUTU-I | 0.25 | [8] |
IC₅₀ values represent the concentration required to inhibit cell proliferation by 50%.
Table 3: Immunomodulatory Activity (Inhibition of T-regulatory Cell Expansion)
| Compound | IC₅₀ (µM) | Reference(s) |
|---|---|---|
| Thalidomide | > 200 | [9] |
| Lenalidomide | ~10 | [9] |
| Pomalidomide | ~1 | [9] |
IC₅₀ values represent the concentration required to inhibit the expansion of IL-2 stimulated T-regulatory cells by 50%.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of glutarimide derivatives. Below are protocols for key experiments cited in the characterization of these compounds.
Cereblon Binding Assay (Time-Resolved FRET)
This competitive binding assay quantitatively measures the affinity of a test compound for the CRBN protein.[6][10]
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-GST antibody bound to a GST-tagged CRBN protein (donor) and a fluorescently-labeled thalidomide analog (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Unlabeled test compounds compete with the fluorescent tracer for binding to CRBN, causing a decrease in the FRET signal that is proportional to their binding affinity.[10]
Methodology:
-
Reagent Preparation: Prepare assay buffer, GST-tagged human CRBN protein, Eu-labeled anti-GST antibody, and a fluorescently-labeled thalidomide tracer (e.g., Thalidomide-Red or BODIPY FL Thalidomide).[6][10]
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., this compound, lenalidomide) in the assay buffer.
-
Assay Plate Setup: Dispense the diluted test compounds or vehicle control into a low-volume 384-well white plate.
-
Protein Addition: Add the GST-CRBN protein solution to each well.
-
Detection Reagent Addition: Add a pre-mixed solution of the Eu-labeled anti-GST antibody and the fluorescent thalidomide tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against the concentration of the test compound. Determine IC₅₀ values using a suitable nonlinear regression model.
Cell Viability / Antiproliferation Assay (Luminescent ATP Assay)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[11] It is commonly used to measure the antiproliferative or cytotoxic effects of compounds on cancer cell lines.
Principle: The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[11][12] The amount of ATP is directly proportional to the number of viable cells in the culture.
Methodology (using Promega CellTiter-Glo®):
-
Cell Seeding: Seed multiple myeloma cells (e.g., NCI-H929, MM1.S) into a 96-well opaque-walled plate at a predetermined density and allow them to culture.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with vehicle control (e.g., DMSO) and wells with media only for background measurement.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells (representing 100% viability) and plot the percentage of cell viability against the log concentration of the test compound to determine the IC₅₀ value.
TNF-α Inhibition Assay (ELISA)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from stimulated immune cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted into the culture medium. A capture antibody specific for TNF-α is coated onto the wells of a microplate. Cell culture supernatants are added, and any TNF-α present binds to the antibody. A second, detection antibody (also specific for TNF-α and conjugated to an enzyme like HRP) is added, followed by a substrate that produces a measurable colorimetric or chemiluminescent signal. The signal intensity is proportional to the amount of TNF-α.
Methodology:
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Compound Pre-incubation: Plate the PBMCs and pre-incubate them with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells to produce TNF-α by adding lipopolysaccharide (LPS). Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the culture supernatants.
-
ELISA Protocol:
-
Add supernatants to the wells of a TNF-α antibody-coated ELISA plate and incubate.
-
Wash the wells to remove unbound components.
-
Add the enzyme-linked detection antibody and incubate.
-
Wash the wells again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of recombinant TNF-α. Use the standard curve to calculate the TNF-α concentration in each sample. Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ value.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Assessing the Off-Target Effects of 4-Phenylpiperidine-2,6-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evaluation of off-target effects is a critical component of modern drug discovery and development, providing essential insights into the safety and specificity of therapeutic candidates. This guide offers a comparative analysis of the potential off-target effects of 4-phenylpiperidine-2,6-dione, a compound belonging to the piperidine-2,6-dione class of molecules. Due to the limited direct experimental data on this compound, this guide draws comparisons with its close structural analogs, glutethimide and aminoglutethimide, as well as the well-characterized immunomodulatory drugs (IMiDs) thalidomide and lenalidomide, which share the glutarimide core.
Primary Off-Target Concern: Cereblon (CRBN) Binding
A significant off-target concern for molecules containing a glutarimide ring is their potential interaction with Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Binding to CRBN can lead to the degradation of specific proteins, which is the mechanism of action for therapeutic agents like lenalidomide but also the cause of severe side effects, such as the teratogenicity associated with thalidomide.
Given the structural similarities, it is highly probable that this compound also binds to CRBN. This prediction is supported by experimental evidence for its analog, aminoglutethimide, which has been shown to bind to CRBN.[1] Another close analog, glutethimide, is also a predicted CRBN binder.[1]
Other Potential Off-Target Effects
Beyond CRBN, the phenylpiperidine scaffold is known to interact with various central nervous system (CNS) targets. Derivatives of 4-phenylpiperidine have been explored as analgesics and dopamine receptor ligands. Therefore, it is plausible that this compound may exhibit off-target activity at opioid or dopamine receptors.
Furthermore, the off-target profile of aminoglutethimide provides valuable insights. Aminoglutethimide is known to inhibit enzymes involved in steroid biosynthesis, such as aromatase and cholesterol side-chain cleavage enzyme.[2] This activity is responsible for its therapeutic effects in certain cancers but also contributes to its side effect profile. A comprehensive assessment of this compound should, therefore, include screening against key steroidogenic enzymes.
Comparative Off-Target Profile
The following table summarizes the known and inferred off-target information for this compound and its comparators.
| Compound | Cereblon (CRBN) Binding Affinity (Kᵢ) | Known/Predicted Off-Targets | Key Associated Effects |
| This compound | Inferred (likely µM range) | Predicted: CRBN, Potential: Dopamine receptors, Opioid receptors, Steroidogenic enzymes | Inferred based on analogs |
| Glutethimide | Predicted Binder | CRBN | CNS depression |
| Aminoglutethimide | ~100 µM[1] | CRBN, Aromatase, Cholesterol side-chain cleavage enzyme | Inhibition of steroid biosynthesis |
| Thalidomide | ~1.8 µM | CRBN | Teratogenicity, Anti-inflammatory, Anti-angiogenic |
| Lenalidomide | ~0.5 µM | CRBN | Immunomodulatory, Anti-cancer |
Experimental Protocols
To experimentally assess the off-target effects of this compound, the following methodologies are recommended:
Competitive Binding Assay for Cereblon (CRBN)
This assay determines the binding affinity of a test compound to CRBN by measuring its ability to displace a known fluorescently labeled ligand.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., a fluorescent derivative of thalidomide)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Microplate reader capable of fluorescence polarization or TR-FRET detection
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a microplate, add the purified CRBN protein and the fluorescently labeled ligand at a fixed concentration.
-
Add the different concentrations of the test compound to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal.
-
The data is then used to calculate the IC₅₀ value, which can be converted to a Ki (inhibitor constant) value.
Quantitative Proteomics for Off-Target Identification
This unbiased approach identifies the proteins that interact with the test compound across the entire proteome.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Test compound (this compound) immobilized on a solid support (e.g., sepharose beads) or a clickable/photo-crosslinkable version.
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Culture cells and treat with either the test compound or a vehicle control.
-
Lyse the cells to obtain a total protein extract.
-
For affinity-based methods, incubate the cell lysate with the immobilized compound to capture interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that are significantly enriched in the compound-treated sample compared to the control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Intact cells
-
Test compound (this compound)
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
Equipment for protein detection (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell suspensions to a range of different temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detect the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody (Western blot) or by mass spectrometry.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.
Visualizations
References
Safety Operating Guide
Proper Disposal of 4-Phenylpiperidine-2,6-dione: A Guide for Laboratory Professionals
Essential Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local, state, and federal regulations.[2] All handling and disposal activities should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is the primary defense against accidental exposure. The following PPE is mandatory when handling 4-phenylpiperidine-2,6-dione waste:
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a strong barrier against dermal absorption. The outer glove can be removed and disposed of immediately if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or airborne particles of the compound.[1] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Necessary to prevent inhalation of dust or aerosols, especially when handling the solid compound.[1] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service, typically arranged by your institution's EHS department.
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[3] This includes:
-
Unused or expired compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, wipes, vials).
-
Rinsate from equipment decontamination.
-
Spill cleanup materials.
-
-
Solid Waste: Collect all contaminated solid materials in a designated, sealable, and clearly labeled solid hazardous waste container. Avoid generating dust when handling solid waste.[2][3]
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[2][3]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the quantity of waste, the date of generation, and the principal investigator's name and contact information.
-
Storage: Keep hazardous waste containers securely sealed when not in use. Store them in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.[2]
3. Decontamination:
-
Disposable Labware: All disposable labware that has come into contact with this compound should be disposed of as solid hazardous waste.[2]
-
Non-Disposable Glassware: Non-disposable glassware should be decontaminated using a validated procedure approved by your EHS department. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[3] If a validated decontamination procedure is not available, the glassware itself should be disposed of as hazardous waste.
4. Spill Management:
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate: Non-essential personnel should immediately leave the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an appropriate absorbent material to contain the spill. For solid spills, gently cover with a dampened cloth to avoid raising dust.[3]
-
Clean: While wearing full PPE, carefully collect the contaminated absorbent material and place it in the sealed, labeled solid hazardous waste container.[1][3]
-
Report: For larger spills, evacuate the area and immediately contact your institution's EHS department.[3]
5. Final Disposal:
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the dates of accumulation and disposal.[2]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed and certified contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Phenylpiperidine-2,6-dione
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Phenylpiperidine-2,6-dione (CAS No. 14149-31-6) is readily available in public databases. The following guidance is based on the safety profiles of structurally similar compounds, such as 4-phenylpiperidine and glutethimide, a derivative. This information is intended to provide essential safety and logistical information for trained research personnel. A comprehensive, site-specific risk assessment must be conducted before handling this compound. Treat this substance as potentially potent and hazardous.
Hazard Assessment
Due to the lack of specific toxicological data, this compound should be handled as a compound with unknown toxicity and potential for potent biological activity. Structurally related compounds exhibit a range of hazards, including:
-
Acute Toxicity: Harmful if swallowed, with potential for toxic effects if it comes into contact with skin or is inhaled.[1]
-
Skin and Eye Irritation: May cause significant skin and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Neurological Effects: The structurally related compound, glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione), is a central nervous system depressant and a controlled substance, suggesting a potential for similar activity.[5][6]
Assume this compound is a potent, powdered substance and handle with appropriate containment and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should be regularly changed, especially if contamination is suspected. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer contaminated layer without exposing the skin. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes, dust, and aerosols, providing comprehensive facial protection.[7] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended for handling powders. For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.[8] | Minimizes the risk of inhaling fine powders, which is a primary route of exposure for potent compounds. |
| Body Protection | A disposable, low-permeability lab coat with tight-fitting cuffs. For larger quantities or higher-risk operations, a disposable coverall is recommended. | Prevents contamination of personal clothing and skin. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Engineering Controls:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[9][10]
-
For weighing and dispensing, use of a ventilated balance enclosure or a downflow booth is highly recommended to minimize dust generation.[11]
-
Ensure that an eyewash station and safety shower are readily accessible.
3.2. Experimental Workflow:
3.3. Decontamination:
-
All surfaces and equipment that come into contact with the compound must be decontaminated. A suitable solvent (e.g., ethanol) followed by a soap and water wash is a general recommendation, but validation of the decontamination procedure is advised.
-
Contaminated disposable materials should be treated as hazardous waste.
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated weighing papers, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
4.2. Disposal Procedure:
-
As the hazards are not fully known, this compound and its associated waste must be disposed of as hazardous chemical waste.[12][13][14]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream labeling and pickup procedures. Do not attempt to dispose of this compound down the drain or in regular trash.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glutethimide - Wikipedia [en.wikipedia.org]
- 7. twu.edu [twu.edu]
- 8. aiha.org [aiha.org]
- 9. escopharma.com [escopharma.com]
- 10. agnopharma.com [agnopharma.com]
- 11. custom-powder.com [custom-powder.com]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. uttyler.edu [uttyler.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
